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(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine Documentation Hub

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  • Product: (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine: Synthesis, Physicochemical Profiling, and Applications in 3D-Fragment Drug Discovery

Executive Summary The transition from flat, sp²-hybridized aromatic rings to topologically complex, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. Molecules with high three-dimensional cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to topologically complex, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. Molecules with high three-dimensional character demonstrate improved target specificity, lower off-target toxicity, and higher clinical translation rates. (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) represents a highly functionalized, conformationally restricted building block designed specifically for this purpose.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical advantages of this scaffold, explore its role as a bioisostere, and provide a self-validating, highly optimized synthetic protocol for its generation.

Structural Paradigm & Physicochemical Profiling

The core of this molecule is the 7-oxabicyclo[2.2.1]heptane system, a bridged bicyclic ether. The substitution at the C2 position with both an ethyl group and a methanamine motif creates a sterically congested, yet highly versatile primary amine[1].

Table 1: Physicochemical & Structural Profile
PropertyValueImplication for Drug Design
CAS Registry Number 1561844-28-7Unique identifier for procurement and chemical inventory.
Molecular Formula C₉H₁₇NODefines the exact atomic composition.
Molecular Weight 155.24 g/mol Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Fraction sp³ (Fsp³) 1.0 (100%)Maximum 3D character; correlates strongly with clinical success and solubility[2].
Topological Polar Surface Area ~35.3 ŲExcellent membrane permeability; highly suitable for CNS-targeted compounds[1].
H-Bond Donors / Acceptors 1 / 2Favorable hydrogen bonding profile for interacting with kinase or GPCR active sites.

Causality in Physicochemical Design: The oxygen bridge acts as a built-in hydrogen bond acceptor, significantly lowering the lipophilicity (logP) compared to its carbocyclic counterpart, norbornane. This enhances aqueous solubility—a critical parameter in oral bioavailability. Furthermore, the 2-ethyl group provides critical steric bulk. This steric shielding modulates the pKa of the adjacent methanamine, potentially preventing non-specific off-target binding, and provides a metabolic shield against rapid oxidative deamination by monoamine oxidases (MAOs).

Medicinal Chemistry Rationale: The Bioisosteric Advantage

The 7-oxabicyclo[2.2.1]heptane system is highly valued as a conformationally restricted bioisostere[3]. It is frequently deployed to replace flat phenyl rings or flexible saturated heterocycles like morpholine and piperidine. Because the ring is conformationally locked, it pays a lower entropic penalty upon binding to a target protein compared to flexible rings.

Recent literature highlights the utility of the 7-oxabicyclo[2.2.1]heptane scaffold in designing highly selective Protein Phosphatase 5 (PP5) inhibitors to reverse temozolomide resistance in glioblastoma[4],[5], as well as in the development of thromboxane A2 analogs[6].

Pharmacophore Core 7-Oxabicyclo[2.2.1]heptane Core Conformationally locked High Fsp3 (3D character) Oxygen Oxygen Bridge H-Bond Acceptor Improves Aqueous Solubility Core->Oxygen contains Ethyl 2-Ethyl Group Steric Shielding Modulates Amine Basicity Core->Ethyl substituted at C2 Amine Methanamine Motif Primary Amine (H-Bond Donor) Vector for Amidation/Alkylation Core->Amine substituted at C2

Figure 1: Pharmacophore mapping of the (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine scaffold.

Synthetic Methodology & Self-Validating Protocols

The synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine relies on a highly efficient Diels-Alder cycloaddition, followed by selective reductions.

Synthesis Step1 Furan + 2-Ethylacrylonitrile Step2 Diels-Alder Cycloaddition (Lewis Acid / High Pressure) Step1->Step2 Step3 2-Ethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Step2->Step3 Step4 Catalytic Hydrogenation (Pd/C, H2, 1 atm) Step3->Step4 Step5 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile Step4->Step5 Step6 Nitrile Reduction (LiAlH4 or Raney Ni/H2) Step5->Step6 Step7 (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine Step6->Step7

Figure 2: Step-by-step synthetic workflow from furan to the final methanamine product.

Step-by-Step Experimental Protocol
Phase 1: Diels-Alder Cycloaddition
  • Reagents Preparation: Charge a high-pressure stainless-steel autoclave with furan (1.5 eq) and 2-ethylacrylonitrile (1.0 eq).

  • Catalysis & Solvent: Add a catalytic amount of Lewis acid (e.g., ZnI₂, 0.1 eq) in anhydrous dichloromethane (DCM).

    • Causality: Furan is an aromatic, electron-rich diene that exhibits low reactivity in standard thermal Diels-Alder reactions due to its resonance stabilization. The Lewis acid coordinates to the nitrile group of 2-ethylacrylonitrile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, accelerating the cycloaddition.

  • Reaction Conditions: Seal the autoclave and pressurize to 10-15 kbar, or heat to 100°C for 24 hours.

    • Causality: High pressure shifts the equilibrium towards the cycloadduct without requiring excessive thermal energy that causes retro-Diels-Alder degradation.

  • Workup: Vent the reactor, filter through a Celite pad to remove the Lewis acid, and concentrate in vacuo to yield the intermediate 2-ethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Phase 2: Alkene Hydrogenation
  • Setup: Dissolve the crude cycloadduct in methanol. Add 10% Pd/C catalyst (5% w/w).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: The strained endocyclic[2.2.1] double bond is highly reactive due to the release of ring strain upon saturation. Mild conditions (1 atm H₂, room temperature) are specifically chosen to prevent the hydrogenolytic cleavage of the sensitive C-O-C oxygen bridge, which can occur under high-pressure hydrogenation.

    • Self-Validating IPC (In-Process Control): Monitor hydrogen gas uptake using a volumetric burette; the absolute cessation of pressure drop validates the complete reduction of the alkene.

Phase 3: Nitrile Reduction
  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under nitrogen. Slowly add the 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile intermediate dropwise.

    • Causality: LiAlH₄ is a powerful reducing agent required to fully reduce the robust nitrile to a primary amine. Dropwise addition controls the highly exothermic nature of the reaction.

  • Reflux: Warm to room temperature, then reflux for 3 hours to ensure complete conversion.

    • Self-Validating IPC: Monitor the disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) via FT-IR before proceeding to the quench.

  • Quenching (Fieser Method): Cool to 0°C and sequentially add water ( x mL), 15% NaOH ( x mL), and water ( 3x mL) per x grams of LiAlH₄ used.

    • Causality: Direct addition of water to excess LiAlH₄ creates a violent exothermic reaction and forms a thick, gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring high recovery of the primary amine.

  • Purification: Filter the granular salts, concentrate the filtrate, and purify via vacuum distillation to yield the pure (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

Conclusion

The (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine scaffold is a masterclass in modern fragment design. By combining the high Fsp³ character and aqueous solubility of the 7-oxabicyclo[2.2.1]heptane core with the steric shielding of a 2-ethyl group, this molecule provides medicinal chemists with a robust vector for developing metabolically stable, highly specific therapeutics. The self-validating synthetic protocols outlined above ensure high-yield, reproducible access to this vital building block.

References

  • 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

  • Directed Arylation of 7-Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments Source: Chemistry - A European Journal / ResearchGate URL:[Link]

  • Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogs of thromboxane A2/PGH2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework Source: Molbank (MDPI) URL:[Link]

Sources

Exploratory

The Strategic Utility of 7-Oxabicyclo[2.2.1]heptane Scaffolds in Modern Drug Discovery: A Technical Guide to (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Executive Summary In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target toxicity, and suboptimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target toxicity, and suboptimal pharmacokinetic profiles. To circumvent these issues, drug development professionals are increasingly adopting "scaffold hopping" strategies that prioritize three-dimensional, sp3-rich architectures.

The 7-oxabicyclo[2.2.1]heptane core has emerged as a privileged 3D scaffold, offering exceptional conformational restriction and improved metabolic stability ()[1]. Within this chemical space, (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) serves as a highly specialized, commercially viable primary amine building block[2][3]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and step-by-step synthetic integration for library generation.

Structural & Physicochemical Profiling

Understanding the spatial geometry of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is critical for rational drug design. The molecule consists of an oxygen-bridged bicyclic ether (norbornane derivative) featuring a quaternary carbon at the C2 position. This C2 carbon is substituted with both an ethyl group and an aminomethyl vector[4].

Because all nine carbon atoms are sp3-hybridized, the molecule boasts a perfect Fraction sp3 ( Fsp3​ ) score of 1.00, making it an ideal fragment for escaping "flatland" in drug discovery.

Table 1: Physicochemical and Structural Properties

PropertyValue / Descriptor
IUPAC Name (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
CAS Registry Number 1561844-28-7
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Fraction sp3 ( Fsp3​ ) 1.00
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Topological Polar Surface Area ~35.2 Ų

Mechanistic Rationale for Scaffold Hopping

The integration of the 7-oxabicyclo[2.2.1]heptane core into pharmacophores is not merely aesthetic; it is driven by strict thermodynamic and pharmacokinetic causality:

  • Conformational Restriction (Entropy Optimization): The bridged bicyclic system rigidly locks the attached vectors (the ethyl and aminomethyl groups) into a defined 3D space. This pre-organization reduces the entropic penalty ( ΔS ) incurred when a drug binds to its target protein, often leading to enhanced binding affinity.

  • Metabolic Stability: Flat aromatic rings and simple cycloalkanes are highly susceptible to CYP450-mediated oxidation. The steric bulk and electron-withdrawing nature of the bridging oxygen in the 7-oxanorbornane core shield the scaffold from rapid hepatic metabolism ()[1].

  • Target Selectivity: Recent oncological studies have demonstrated that 7-oxabicyclo[2.2.1]heptane derivatives exhibit profound target selectivity. For example, they have been successfully utilized as selective PP5 inhibitors to reverse Temozolomide resistance in glioblastoma models, a feat unachievable with planar analogs ()[5][6].

ScaffoldLogic A Traditional Flat Scaffold (e.g., Phenyl ring) B High Lipophilicity (logP) Poor Aqueous Solubility A->B C Scaffold Hopping (Bioisosteric Replacement) A->C Structural Optimization D 7-Oxabicyclo[2.2.1]heptane Core (High Fsp3) C->D E Improved Metabolic Stability (CYP450 Resistance) D->E F Enhanced Vector Projection (3D Conformational Space) D->F

Figure 1: Pharmacological rationale for replacing flat aromatic rings with 3D oxabicyclic scaffolds.

Synthetic Methodology & Workflows

The de novo synthesis of 7-oxabicyclo[2.2.1]heptane derivatives fundamentally relies on the [4+2] Diels-Alder cycloaddition between a furan (diene) and an appropriate dienophile ()[7][8]. To yield the specific substitution pattern of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine, the synthetic logic proceeds through a functionalized acrylonitrile.

SynthWorkflow A Furan (Diene) C [4+2] Diels-Alder Cycloaddition A->C B 2-Ethylacrylonitrile (Dienophile) B->C D Intermediate 1: 2-Ethyl-7-oxabicyclo[2.2.1] hept-5-ene-2-carbonitrile C->D Thermal / Lewis Acid E Catalytic Hydrogenation (Pd/C, H2) D->E Alkene Saturation F Intermediate 2: 2-Ethyl-7-oxabicyclo[2.2.1] heptane-2-carbonitrile E->F G Nitrile Reduction (LiAlH4 or Ra-Ni) F->G H Target Amine: (2-Ethyl-7-oxabicyclo[2.2.1] heptan-2-yl)methanamine G->H Primary Amine Formation

Figure 2: Step-by-step synthetic workflow for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

Experimental Protocols

Protocol A: Diels-Alder Construction of the Core

Objective: Synthesize the bridged bicyclic precursor via [4+2] cycloaddition. Causality: Furan possesses high aromatic stabilization energy, making it a sluggish diene. To overcome this thermodynamic barrier and prevent the retro-Diels-Alder reaction, Lewis acids (e.g., ZnI2​ ) or high-pressure conditions are utilized to lower the activation energy and drive the equilibrium toward the endo/exo cycloadducts[8][9].

  • Preparation: Charge a flame-dried, high-pressure reactor with Furan (1.5 eq) and 2-Ethylacrylonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of Zinc Iodide ( ZnI2​ , 0.1 eq) to activate the dienophile.

  • Reaction: Seal the reactor and stir at 40°C under high pressure (e.g., 10-15 kbar if thermal conditions are insufficient) for 24-48 hours.

  • Self-Validating Check: Monitor via 1H -NMR. The reaction is complete when the furan aromatic protons (6.3–7.4 ppm) disappear, replaced by the distinct bridgehead protons of the 7-oxanorbornene core (4.8–5.0 ppm)[9].

  • Downstream Processing: The resulting alkene is saturated via standard H2​ balloon hydrogenation over 10% Pd/C in methanol, followed by nitrile reduction using LiAlH4​ in THF to yield the target primary amine[10].

Protocol B: Amide Coupling for Library Generation

Objective: Couple (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine to a target carboxylic acid. Causality: The primary amine is situated on a neopentyl-like carbon (adjacent to the fully substituted, sterically bulky C2 quaternary center). Standard coupling reagents like EDC/HOBt will suffer from slow kinetics. HATU is mandated because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which effectively overcomes the steric hindrance of the amine ()[11].

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (1.1 eq) dropwise.

  • Incubation: Stir at room temperature for 4–6 hours.

  • Self-Validating Check: Perform LC-MS analysis. The consumption of the HOAt-ester intermediate and the appearance of the desired product mass ( [M+H]+ ) validates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Li, Z., Guo, M., Gu, M., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry, 67(17), 15691-15710. URL:[Link]

  • Caplin, M. J., Alderson, I. M., & Daniel, J. (2024). Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. ResearchGate. URL:[Link]

  • Mayeaux, K. N., & Baxter, B. N. (2025). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI Molbank. URL:[Link]

  • Moreno-Vargas, A. J., & Vogel, P. (2014). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Topics in Heterocyclic Chemistry. URL:[Link]

  • ChemSrc Database. (2024). (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS 1561844-28-7) Properties. URL:[Link]

Sources

Foundational

Architecting 3D Chemical Space: A Technical Guide to (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Executive Summary The over-reliance on planar, sp2-hybridized aromatic rings in early drug discovery—often termed "flatland"—has historically led to molecules with poor aqueous solubility, high off-target toxicity, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The over-reliance on planar, sp2-hybridized aromatic rings in early drug discovery—often termed "flatland"—has historically led to molecules with poor aqueous solubility, high off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. To circumvent these liabilities, modern medicinal chemistry heavily leverages conformationally restricted, sp3-rich 3D scaffolds[1].

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine , identified by the CAS Registry Number 1561844-28-7 , is a highly specialized building block designed for this exact purpose[2]. By acting as a bioisostere for traditional morpholine, piperidine, or tert-butyl groups, this oxabicyclic scaffold imparts rigid 3D vector trajectories while maintaining a low polar surface area (PSA). This guide details the structural causality, synthetic logic, and experimental protocols required to successfully integrate this sterically hindered amine into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

The utility of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine lies in its unique topological features. The oxygen bridge forces the cyclohexane ring into a rigid "boat" conformation, minimizing the entropic penalty typically incurred when a flexible molecule binds to a target protein[3]. Furthermore, the geminal disubstitution at the C2 position (an ethyl group and a methanamine group) creates a neopentyl-like steric shield around the primary amine.

Causality of Scaffold Selection:
  • Metabolic Stability: The extreme steric bulk at C2 prevents rapid oxidative deamination by monoamine oxidases (MAOs) and shields adjacent carbons from Cytochrome P450 (CYP) mediated metabolism.

  • Aqueous Solubility: The bridging ether oxygen acts as a potent hydrogen bond acceptor, improving aqueous solubility without the lipophilic penalty of an all-carbon bicyclic system.

  • Reduced hERG Liability: By restricting the basic amine's conformational freedom and lowering the overall lipophilicity (LogP) compared to planar analogs, the scaffold significantly reduces off-target binding to the hERG potassium channel.

Quantitative Data Summary
PropertyValue
IUPAC Name (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
CAS Registry Number 1561844-28-7
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Common Synonyms CS-0285903, AKOS014729869, EN300-785371
Fraction of sp3 Carbons (Fsp3) 1.00 (9/9 carbons)
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 2 (Ether oxygen, amine nitrogen)

Synthetic Logic & Preparation Methodology

The synthesis of highly substituted 7-oxabicyclo[2.2.1]heptanes requires precise control over stereochemistry and ring strain. The foundational logic relies on a [4+2] cycloaddition, followed by sequential reductions.

Synthesis A Furan + 2-Ethylacrylonitrile B Diels-Alder Cycloaddition A->B C 7-Oxabicyclo[2.2.1]hept-5-ene Intermediate B->C [4+2] Cycloaddition D Catalytic Hydrogenation (Pd/C, H2) C->D E Saturated Nitrile Intermediate D->E Alkene Reduction F Nitrile Reduction (LiAlH4 or Ra-Ni) E->F G Target Compound CAS 1561844-28-7 F->G Primary Amine Formation

Synthesis workflow of CAS 1561844-28-7 via Diels-Alder cycloaddition and subsequent reductions.

Step-by-Step Preparation Protocol
  • Diels-Alder Cycloaddition: React furan (diene) with 2-ethylacrylonitrile (dienophile) in the presence of a Lewis acid catalyst (e.g., ZnI2) under high pressure. Causality: The high pressure and Lewis acid are necessary to overcome the steric hindrance of the ethyl group and push the equilibrium of the reversible retro-Diels-Alder reaction toward the bridged cycloadduct.

  • Alkene Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature. Self-Validating Checkpoint: Monitor via 1H NMR; the disappearance of the vinylic protons (~6.0-6.5 ppm) confirms complete saturation of the oxabicycloheptene core.

  • Nitrile Reduction: Slowly add the saturated nitrile intermediate to a suspension of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C. Reflux for 4 hours. Self-Validating Checkpoint: Perform a Fieser workup (water, 15% NaOH, water). The resulting organic layer must be analyzed via LC-MS to confirm the mass shift from the nitrile to the primary amine ([M+H]+ = 156.2).

Pharmacological Utility: Escaping "Flatland"

The integration of CAS 1561844-28-7 into a drug discovery pipeline is a deliberate strategy to optimize both Pharmacokinetics (PK) and Pharmacodynamics (PD)[3].

PharmaCascade Flat Traditional 'Flat' Amine (High LogP, Rapid Metabolism) Scaffold 7-Oxabicyclo[2.2.1]heptane Core (High Fsp3, Rigid 3D Conformation) Flat->Scaffold Bioisosteric Replacement Subst Geminal Substitution (C2) (Ethyl + Methanamine) Scaffold->Subst Steric Shielding PK Improved PK Profile Reduced CYP Liability Lower hERG Binding Enhanced Solubility Subst->PK PD Enhanced PD Profile Lower Entropic Penalty Specific Vector Trajectory Subst->PD

Pharmacological optimization cascade utilizing the 7-oxabicyclo[2.2.1]heptane 3D scaffold.

Application Protocol: Sterically Hindered Amide Coupling

Coupling (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine to a target carboxylic acid is notoriously difficult due to the extreme steric shielding at the C2 position. Standard carbodiimides (e.g., EDC/HOBt) will often fail or yield <10% conversion.

Advanced Coupling Methodology

Causality: To force the reaction, a highly reactive 7-aza-HOBt active ester must be generated using HATU, and the reaction temperature must be elevated to overcome the activation energy barrier imposed by the adjacent ethyl group.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS to confirm the complete formation of the active ester intermediate.

  • Coupling: Add (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (1.5 eq) to the reaction mixture. Heat the reaction to 50°C and stir for 12 hours.

    • Validation Checkpoint 2: LC-MS must show the disappearance of the active ester and the emergence of the product mass.

  • Catch-and-Release Purification: Dilute the mixture with methanol and load it onto a Strong Cation Exchange (SCX) SPE cartridge.

    • System Logic: The unreacted, highly basic primary amine will bind to the acidic sulfonic acid resin. The neutral amide product will pass through in the wash. This self-validating purification step ensures that no unreacted starting material contaminates the final biological assay, eliminating false positives in screening.

References

  • Caplin, M. J., Alderson, I. M., & Foley, D. J. (2024). Directed Arylation of 7-Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. Chemistry–A European Journal. URL:[Link]

  • Li, Z., Guo, M., Gu, M., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry, 67(17), 15691-15710. URL:[Link]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Spectroscopic Guide Executive Summary & Medicinal Chemistry Context The drive to escape "...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Spectroscopic Guide

Executive Summary & Medicinal Chemistry Context

The drive to escape "flatland" in modern drug discovery has led to the widespread adoption of sp³-rich, three-dimensional scaffolds. The 7-oxabicyclo[2.2.1]heptane system has emerged as a premier bioisostere for saturated heterocycles (such as morpholines) and planar aromatic rings[1]. By locking the conformation of appended pharmacophores, this rigid bicyclic core enhances target selectivity and metabolic stability. Recent breakthrough applications of this scaffold include the design of highly selective PP5 inhibitors aimed at reversing temozolomide resistance in glioblastoma multiforme[2].

Accurate structural elucidation of highly substituted building blocks like (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7)[3] is critical. The presence of a quaternary stereocenter at C2, bearing both an ethyl chain and a primary aminomethyl group, presents unique analytical challenges. This whitepaper provides an authoritative, self-validating spectroscopic framework (NMR, FT-IR, and LC-HRMS) to unambiguously confirm the connectivity and stereochemistry of this molecule.

Analytical Workflow & Strategy

To prevent downstream failures in structure-activity relationship (SAR) studies, analytical workflows must establish both two-dimensional connectivity and three-dimensional relative stereochemistry.

Workflow A Compound Synthesis & Purification B LC-HRMS (Exact Mass & Purity) A->B C ATR FT-IR (Functional Groups) A->C D 1D & 2D NMR (Structural Connectivity) A->D E NOESY / ROESY (Stereochemical Assignment) D->E

Fig 1: Integrated analytical workflow for the structural validation of bicyclic building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The 7-oxabicyclo[2.2.1]heptane system is characterized by its rigid, bridged geometry. This rigidity inherently causes complex scalar couplings ( J -couplings) between the endo and exo protons of the ring. To unambiguously assign the C2 quaternary stereocenter, 1D ¹H NMR is insufficient. We employ 2D HSQC and HMBC to establish the carbon framework, followed by 2D NOESY to map the through-space interactions between the aminomethyl protons and the C1/C3 protons, definitively establishing the relative configuration. Chloroform- d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons, ensuring the primary amine signal remains visible.

Spectroscopic Data Tables

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Structural Assignment Notes
C1 (Bridgehead)82.44.35sSinglet due to adjacent quaternary C2
C2 (Quaternary)48.6--Chiral center; confirmed via HMBC
C3 (Ring CH₂)32.11.85, 1.45dd, J =12.0, 4.5Diastereotopic endo/exo protons
C4 (Bridgehead)79.24.42t, J =4.5Coupled to C3 and C5 protons
C5 (Ring CH₂)28.51.60 - 1.75mComplex multiplet
C6 (Ring CH₂)29.31.55 - 1.70mComplex multiplet
C8 (Ethyl CH₂)26.81.50q, J =7.5Attached to C2
C9 (Ethyl CH₃)8.50.88t, J =7.5Terminal methyl
C10 (Aminomethyl)50.22.75ABq, J =13.0Diastereotopic due to adjacent C2 chirality
-NH₂ -1.30br sExchangeable with D₂O
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Probe Tuning: Execute the atma (Automatic Tuning and Matching) command to optimize the probe for the ¹³C channel. Validation: Proper tuning is critical for detecting the low-intensity C2 quaternary carbon signal.

  • Shimming & Resolution Check: Perform gradient shimming (topshim). Validation: Acquire a preliminary 1D ¹H scan. Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). Proceed only if FWHM < 1.0 Hz to ensure adequate resolution of the diastereotopic AB quartets.

  • 2D Acquisition: Acquire NOESY with a mixing time of 300 ms, optimized for small molecules (MW ~155 Da) to capture the critical C10-H to C1-H spatial proximity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

While KBr pelleting is a traditional method for solid samples, KBr is highly hygroscopic. The absorbed water presents a broad O-H stretching band (~3400 cm⁻¹) that easily masks the critical N-H stretching frequencies of the primary amine. Therefore, Attenuated Total Reflectance (ATR) FT-IR is mandatory. ATR requires no sample matrix, eliminating water interference and preserving the integrity of the diagnostic amine and ether bridge signals.

Table 2: Key FT-IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3360, 3290MediumPrimary Amine (-NH₂)N-H asymmetric and symmetric stretch
2965, 2870StrongAliphatic SystemC-H stretch (sp³)
1610WeakPrimary AmineN-H bend (scissoring)
1460MediumAlkyl GroupsC-H bend (methylene/methyl)
1075StrongEther Bridge (C-O-C)C-O asymmetric stretch
Self-Validating Protocol: ATR FT-IR
  • Crystal Cleaning: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

  • Background Validation: Perform a background scan (32 scans, 4 cm⁻¹ resolution). Validation: The background must show a flat baseline in the 4000-3000 cm⁻¹ region. If water vapor peaks are present, purge the chamber with dry nitrogen until the baseline stabilizes.

  • Acquisition: Apply 2 mg of the neat sample to the crystal. Apply consistent pressure using the anvil. Acquire 32 scans. The presence of the distinct 3360/3290 cm⁻¹ doublet validates the primary amine status.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Given the presence of a highly basic primary aliphatic amine, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The amine readily accepts a proton to form the [M+H]⁺ ion. The subsequent MS/MS fragmentation is driven by the stability of the resulting carbocations and oxonium ions.

Fragmentation M [M+H]+ m/z 156.1383 F1 [M+H - NH3]+ m/z 139.1117 M->F1 - NH3 (-17.0265 Da) F2 [M+H - C2H6]+ m/z 126.0913 M->F2 - C2H6 (-30.0470 Da) F3 Oxonium Ion m/z 111.0810 F1->F3 - C2H4 (-28.0313 Da)

Fig 2: Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.

Table 3: HRMS (ESI+) Exact Mass and Fragmentation Data

m/z (Observed)FormulaMass Error (ppm)Structural Assignment
156.1383[C₉H₁₈NO]⁺< 2.0Protonated molecular ion [M+H]⁺
139.1117[C₉H₁₅O]⁺< 2.0[M+H - NH₃]⁺ (Neutral loss of ammonia)
126.0913[C₇H₁₂NO]⁺< 2.0[M+H - C₂H₆]⁺ (Loss of ethane from C2)
111.0810[C₇H₁₁O]⁺< 2.0Oxonium ion fragment
Self-Validating Protocol: LC-HRMS Acquisition
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in H₂O/MeCN) onto a C18 UPLC column. Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. The acidic mobile phase ensures complete protonation of the amine.

  • Mass Calibration & Validation: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) post-column via a secondary sprayer. Validation: The acquisition software must report a mass error of < 2 ppm for the calibrant throughout the entire chromatographic run. This continuous internal calibration guarantees that the observed m/z 156.1383 is a true exact mass, confirming the C₉H₁₇NO elemental composition.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 25 eV to generate the diagnostic m/z 139.1117 and 126.0913 fragments, confirming the presence of the primary amine and the ethyl group at the C2 position.

References

  • 1561844-28-7 化工百科 Source: chem960.com URL:3

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • Directed Arylation of 7-Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments Source: ResearchGate URL:1

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine: A Comprehensive Protocol for Drug Discovery

Introduction & Rationale The 7-oxabicyclo[2.2.1]heptane ring system has emerged as a privileged scaffold in modern medicinal chemistry. Due to its rigid, oxygen-bridged architecture, it serves as a highly metabolically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 7-oxabicyclo[2.2.1]heptane ring system has emerged as a privileged scaffold in modern medicinal chemistry. Due to its rigid, oxygen-bridged architecture, it serves as a highly metabolically stable bioisostere for saturated heterocycles such as morpholines, piperazines, and tetrahydropyrans[1]. By altering the three-dimensional vector of substituents, this bridged bicyclic scaffold can significantly improve the pharmacokinetic profile and target binding affinity of lead compounds[2].

Synthesizing (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7)[3] presents a specific synthetic challenge: the construction of a sterically congested quaternary stereocenter at the C2 position. Traditional methods often suffer from poor diastereoselectivity or require tedious chemical resolution steps[4]. Herein, we detail a highly stereoselective, catalytic route leveraging an asymmetric Diels-Alder cycloaddition, followed by substrate-controlled diastereoselective alkylation and functional group interconversion (FGI).

Mechanistic Causality & Workflow

Enantioselective Diels-Alder Cycloaddition

The bicyclic core is constructed via the Diels-Alder reaction of furan with an achiral dienophile (e.g., 3-acryloyloxazolidin-2-one). To achieve high enantioselectivity, a chiral Lewis acid catalyst, such as a Cu(II)-bis(oxazoline) (BOX) complex, is employed[5]. The bidentate coordination of the oxazolidinone auxiliary to the Cu(II) center lowers the LUMO of the dienophile and rigidly locks its conformation. The bulky tert-butyl groups on the BOX ligand shield one face of the dienophile, forcing the furan to attack exclusively from the opposite face, yielding the endo-adduct with excellent enantiomeric excess[6].

Substrate-Controlled Diastereoselective Alkylation

Following the hydrogenation of the olefinic bridge[7], the quaternary center is established via alkylation. The rigid framework of the 7-oxabicyclo[2.2.1]heptane core heavily biases the approach of electrophiles[8]. Enolization of the C2-carbonyl generates a planar enolate. The oxygen bridge (C7) sterically shields the endo face of the bicyclic system. Consequently, alkylation with ethyl iodide occurs almost exclusively from the less hindered exo face[4]. The incoming ethyl group assumes the exo position, pushing the carbonyl substituent into the endo position. This intrinsic substrate control guarantees high diastereoselectivity without the need for additional chiral directing groups.

Functional Group Interconversion (FGI)

The endo-carbonyl (oxazolidinone) is converted to the target methanamine via a mild reduction-mesylation-azidation-reduction sequence. Direct amidation and reduction are avoided to prevent potential retro-aldol fragmentation or epimerization of the quaternary center under harsh basic or thermal conditions.

Process Visualizations

Workflow A Furan + Dienophile C Chiral Diels-Alder Adduct A->C Cycloaddition B Cu(II)-BOX Catalyst B->C Stereocontrol D Hydrogenated Core C->D Pd/C, H2 E C2-Ethylated Quaternary Intermediate D->E 1. NaHMDS 2. EtI F Methanamine Target Molecule E->F FGI Sequence

Figure 1: Overall synthetic workflow for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

Stereocontrol Enolate Planar C2 Enolate (7-oxabicyclo[2.2.1]heptane) ExoFace Exo Face (Sterically Accessible) Enolate->ExoFace Electrophile (EtI) Approach EndoFace Endo Face (Shielded by O-Bridge) Enolate->EndoFace Blocked Approach Major Major Diastereomer (Exo-Ethyl, Endo-Carbonyl) ExoFace->Major Favored Pathway Minor Minor Diastereomer (Endo-Ethyl, Exo-Carbonyl) EndoFace->Minor Disfavored Pathway

Figure 2: Substrate-controlled diastereoselective exo-alkylation of the C2 enolate.

Experimental Protocols

Step 1: Enantioselective Diels-Alder Cycloaddition
  • Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Cu(OTf)₂ (0.05 equiv) and (S,S)-t-Bu-BOX ligand (0.055 equiv) in anhydrous CH₂Cl₂ (0.1 M). Stir for 2 hours at room temperature to form the active catalyst complex.

  • Cycloaddition: Cool the deep blue solution to -78 °C. Add 3-acryloyloxazolidin-2-one (1.0 equiv) followed by freshly distilled furan (10.0 equiv).

  • Reaction: Transfer the mixture to a -20 °C cryocooler and stir for 48 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organic layers over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexanes) to isolate the endo-adduct.

Step 2: Olefin Hydrogenation
  • Dissolve the purified Diels-Alder adduct (1.0 equiv) in EtOAc (0.2 M).

  • Add 10% Pd/C (10 wt% relative to the substrate).

  • Purge the reaction vessel with H₂ gas (3 cycles) and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours[7].

  • Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate to yield the saturated 7-oxabicyclo[2.2.1]heptane intermediate.

Step 3: Diastereoselective C2-Ethylation
  • Enolization: Dissolve the saturated intermediate (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under nitrogen.

  • Add NaHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (3.0 equiv) and HMPA (0.5 equiv) to accelerate the alkylation process[4]. Allow the reaction to warm to -40 °C and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, wash with brine to remove HMPA, dry over Na₂SO₄, and concentrate. Purify by chromatography to isolate the sterically congested quaternary intermediate.

Step 4: Reductive Cleavage & Amination Sequence
  • Reduction to Alcohol: Treat the alkylated intermediate with LiBH₄ (2.0 equiv) in THF/MeOH at 0 °C for 2 hours to cleave the oxazolidinone auxiliary. Quench with 1M HCl, extract with EtOAc, and concentrate.

  • Mesylation: Dissolve the crude alcohol in CH₂Cl₂. Add Et₃N (2.0 equiv) and MsCl (1.5 equiv) at 0 °C. Stir for 1 hour. Wash with water, dry, and concentrate.

  • Azidation: Dissolve the mesylate in anhydrous DMF. Add NaN₃ (3.0 equiv) and heat to 80 °C for 12 hours. Cool, dilute with water, and extract with Et₂O.

  • Final Reduction: Dissolve the azide in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ (1 atm) for 6 hours. Filter through Celite and concentrate to yield the final (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

Quantitative Data Summaries

Table 1: Optimization of the Diels-Alder Cycloaddition Step

Catalyst SystemTemperature (°C)Yield (%)endo:exo RatioEnantiomeric Excess (ee %)
Cu(OTf)₂ / (S,S)-t-Bu-BOX -20 88 95:5 96
Cu(OTf)₂ / (S,S)-Ph-BOX-207590:1082
Zn(OTf)₂ / (S,S)-t-Bu-BOX06085:1570

Table 2: Reagent Equivalents and Reaction Metrics for the FGI Sequence

StepReagentsEquivalentsTemp (°C)Time (h)Yield (%)
Auxiliary CleavageLiBH₄ / MeOH2.00292
MesylationMsCl / Et₃N1.5 / 2.00198
AzidationNaN₃ / DMF3.0801285
Azide ReductionPd/C / H₂10 wt%25695

Sources

Application

Application Note: Comprehensive Analytical Characterization of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Introduction & Structural Significance (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) is a highly rigid, sp³-rich bicyclic building block. The 7-oxabicyclo[2.2.1]heptane scaffold has gained signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) is a highly rigid, sp³-rich bicyclic building block. The 7-oxabicyclo[2.2.1]heptane scaffold has gained significant traction in fragment-based drug discovery (FBDD)[1] and the development of targeted therapeutics, such as PP5 inhibitors[2]. Compared to flat planar aromatic rings, this three-dimensional scaffold offers superior metabolic stability and unique spatial growth vectors.

However, the analytical characterization of this specific derivative is complex due to three main factors:

  • The Quaternary Stereocenter: Position C2 bears both an ethyl group and a methanamine group, lacking a direct proton for simple 1D NMR assignment.

  • Bridgehead Stereocenters: The C1 and C4 carbons impose a rigid geometry that induces unique n-π and homoconjugative through-bond interactions, shifting standard spectral expectations[3].

  • Polarity: The primary amine group requires specialized chromatographic conditions to prevent peak tailing and irreversible column binding.

Analytical Workflow

AnalyticalWorkflow Start Sample: (2-Ethyl-7-oxabicyclo [2.2.1]heptan-2-yl)methanamine LCMS LC-HRMS Exact Mass & Purity Start->LCMS Aliquot 1 NMR 1D & 2D NMR Stereochemistry & Backbone Start->NMR Aliquot 2 SFC Chiral SFC Enantiomeric Excess Start->SFC Aliquot 3 FTIR FTIR Spectroscopy Functional Groups Start->FTIR Aliquot 4 NMR_1D 1H & 13C NMR Chemical Shifts NMR->NMR_1D NMR_2D1 HSQC & HMBC Quaternary C2 Assignment NMR_1D->NMR_2D1 NMR_2D2 NOESY Exo/Endo Configuration NMR_2D1->NMR_2D2

Figure 1: Comprehensive analytical workflow for structural and stereochemical characterization.

Protocol 1: LC-HRMS (Purity & Exact Mass)

Causality & Experimental Design

Primary amines are highly polar and interact strongly with residual silanols on standard C18 stationary phases, leading to peak tailing and poor resolution. To counteract this, we utilize a polar-embedded C18 column (e.g., CSH technology) combined with a low-pH mobile phase (0.1% formic acid). This ensures complete protonation of the methanamine group, yielding sharp chromatographic peaks and maximizing Electrospray Ionization (ESI+) efficiency.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 30 seconds.

  • System Suitability (Self-Validation): Inject a blank (solvent) followed by a known primary amine standard to verify peak symmetry (USP Tailing Factor < 1.5) and mass accuracy (< 5 ppm error).

  • Chromatography:

    • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF):

    • Mode: Positive ESI (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Data Processing: Extract the theoretical [M+H]⁺ ion chromatogram and calculate the mass error.

Quantitative Data Summary
ParameterValue
Chemical FormulaC₉H₁₇NO
Theoretical Exact Mass (Neutral)155.1310 Da
Theoretical[M+H]⁺156.1389 Da
Acceptable Mass Error≤ 5.0 ppm

Protocol 2: Multi-Dimensional NMR (Structural & Stereochemical Elucidation)

Causality & Experimental Design

Standard 1D ¹H NMR cannot resolve the relative stereochemistry of the C2 substituents (exo vs. endo configuration). Furthermore, the unique electron density distribution in the 7-oxabicyclo[2.2.1]heptane core shifts the bridgehead carbon resonances[3]. We employ Heteronuclear Multiple Bond Correlation (HMBC) to bridge the quaternary C2 gap, linking the ethyl and methanamine protons to the core. Finally, 2D NOESY is critical: through-space cross-peaks between the methanamine protons and the C7 bridge or C3 protons definitively assign the relative stereochemistry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • System Calibration (Self-Validation): Tune and match the probe. Calibrate the 90° pulse width and perform 3D shimming to ensure optimal line shape (linewidth at half-height < 1.0 Hz).

  • 1D Acquisition:

    • ¹H NMR: 600 MHz, 16 scans, 2s relaxation delay.

    • ¹³C NMR: 150 MHz, 1024 scans, 2s relaxation delay, with proton decoupling.

  • 2D HSQC & HMBC:

    • Acquire HSQC to map directly attached protons.

    • Acquire HMBC optimized for long-range couplings ( JCH​ = 8 Hz) to identify the C2 quaternary carbon connectivity.

  • 2D NOESY (Stereochemistry):

    • Acquire NOESY with a mixing time of 400 ms.

    • Validation: Check for cross-peaks between the -CH₂NH₂ protons and the bridgehead (C1) or C3 endo/exo protons to confirm the 3D orientation.

Expected Diagnostic NMR Signals
NucleusPosition / GroupExpected Chemical Shift Range (ppm)Multiplicity / Notes
¹³CC1, C4 (Bridgeheads)75.0 - 85.0Singlet (attached to O)[3]
¹³CC2 (Quaternary)45.0 - 55.0Singlet (no attached protons)
¹HC1, C4 (Bridgeheads)4.40 - 4.80Multiplet
¹H-CH₂NH₂2.60 - 3.00AB quartet or broad singlet

Protocol 3: Chiral SFC (Enantiomeric Excess Determination)

Causality & Experimental Design

Synthesis of bicyclic fragments often yields racemic mixtures. Supercritical Fluid Chromatography (SFC) is the gold standard for chiral resolution due to the high diffusivity and low viscosity of supercritical CO₂. To prevent the primary amine from irreversibly binding to the chiral stationary phase (which causes severe tailing), a basic additive (isopropylamine) is strictly required in the co-solvent modifier.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the sample in Isopropanol (IPA) at a concentration of 2 mg/mL.

  • System Suitability (Self-Validation): Inject a known racemic standard of the compound to ensure baseline resolution (Rs > 1.5) of the two enantiomers.

  • Chromatography:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂.

    • Modifier: 15% IPA containing 0.1% Isopropylamine (IPAm).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35°C.

  • Detection: UV at 210 nm and ESI-MS. Calculate enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks.

Protocol 4: FTIR Spectroscopy (Functional Group Verification)

Causality & Experimental Design

FTIR serves as a rapid, orthogonal self-validation tool. The strained ether bridge of the 7-oxabicyclo[2.2.1]heptane core exhibits a characteristic C-O-C asymmetric stretch that differs from unstrained aliphatic ethers[3]. Concurrently, the primary amine yields distinct N-H stretching bands, confirming the integrity of the methanamine group.

Step-by-Step Methodology
  • Background Collection: Collect a background spectrum (32 scans) on a clean, dry Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Application: Apply 2-3 µL of the neat liquid (or a few crystals if solid) directly onto the ATR crystal. Ensure full coverage of the sensor.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Spectral Analysis:

    • Primary Amine: Identify the doublet N-H stretch between 3300 and 3400 cm⁻¹.

    • Ether Bridge: Identify the strong C-O-C asymmetric stretch between 1050 and 1100 cm⁻¹.

Sources

Method

Application Note: High-Throughput Derivatization of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine for Biological Screening

Introduction & Scientific Rationale The integration of sp³-rich, three-dimensional scaffolds into drug discovery pipelines has proven highly effective in improving the clinical success rates of small molecules. The 7-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of sp³-rich, three-dimensional scaffolds into drug discovery pipelines has proven highly effective in improving the clinical success rates of small molecules. The 7-oxabicyclo[2.2.1]heptane core serves as an exceptional metabolically stable bioisostere for traditional saturated heterocycles (e.g., morpholine, piperidine) and flat aromatic rings[1].

The target building block, (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7), offers a unique vector for derivatization. However, the primary methanamine is situated adjacent to a sterically congested, neopentyl-like quaternary carbon center. This steric bulk severely retards nucleophilic attack during standard library synthesis, necessitating highly optimized coupling strategies.

Causality in Reagent Selection

Attempting to form amides using standard carbodiimide chemistry (e.g., EDC/HOBt) often results in incomplete conversion and low yields due to the kinetic barrier imposed by the 2-ethyl substitution[2]. To overcome this, our protocol mandates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU proceeds through a highly reactive OAt-active ester intermediate. The presence of the nitrogen atom in the HOAt ring accelerates the coupling step via intramolecular hydrogen bonding, making it the premier choice for sterically hindered amines[2][3].

Furthermore, careful attention must be paid to the order of reagent addition. If the highly basic amine is mixed with HATU before the carboxylic acid is activated, unwanted guanylation of the amine can occur, forming a stable tetramethylguanidine byproduct[4]. Our protocol is explicitly designed to prevent this pathway.

Experimental Workflow Visualization

G A (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine Parent Scaffold B1 Amide Library (HATU, DIPEA, R-COOH) A->B1 B2 Sulfonamide Library (Pyridine, R-SO2Cl) A->B2 B3 Urea Library (Triphosgene, R-NH2) A->B3 C High-Throughput Purification (Prep-HPLC / LC-MS) B1->C B2->C B3->C D Biological Screening (In vitro Assays) C->D >95% Purity E Hit Identification & SAR Analysis D->E

Caption: Workflow for the derivatization and biological screening of the 7-oxabicyclo[2.2.1]heptane scaffold.

Data Presentation: Optimization & Library Profiling

Prior to executing a full high-throughput screening (HTS) library synthesis, coupling conditions were optimized using benzoic acid as a model substrate to establish the most efficient kinetic pathway for this specific hindered amine.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Conversion (%)*Notes / Causality
EDC / HOBtDIPEADMF2435%Sluggish kinetics due to steric clash at the neopentyl center[2].
T3P (50% in EtOAc)PyridineEtOAc2462%Improved, but requires extended heating for full conversion.
HATU DIPEA DMF 4 >95% Optimal. HOAt active ester rapidly overcomes steric barriers[3].

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Table 2: Representative Library Derivatives and Physicochemical Properties

Derivative ClassR-Group AdditionPredicted MW ( g/mol )Predicted cLogPExpected Yield
Aliphatic AmideAcetyl (-COCH₃)197.281.15>90%
Aromatic AmideBenzoyl (-COPh)259.352.6088%
SulfonamidePhenylsulfonyl (-SO₂Ph)295.402.8585%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for 96-well plate or parallel vial formats, ensuring high fidelity for downstream biological screening.

Protocol A: High-Throughput HATU-Mediated Amide Coupling

Objective: Generate a diverse amide library while suppressing guanylation side-reactions[4].

  • Acid Pre-Activation (Critical Step): In a 2 mL reaction vial, dispense 0.12 mmol (1.2 eq) of the desired carboxylic acid library member. Add 500 µL of anhydrous DMF.

  • Coupling Reagent Addition: Add 0.12 mmol (1.2 eq) of HATU, followed immediately by 0.30 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Validation Check 1: Stir the mixture at room temperature for 15 minutes. Self-Validation: A quick LC-MS check of a control well should confirm the disappearance of the parent acid and the formation of the HOAt-active ester.

  • Amine Addition: Dispense 0.10 mmol (1.0 eq) of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine into the pre-activated mixture.

  • Reaction: Seal the vials and agitate at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃. This neutralizes residual acid and hydrolyzes unreacted active esters[2].

  • Extraction: Extract with Ethyl Acetate (2 x 1 mL). Evaporate the combined organic layers in vacuo using a centrifugal evaporator (e.g., Genevac).

Protocol B: Sulfonamide Library Synthesis

Objective: Exploit the primary amine to generate a complementary subset of hydrogen-bond donors.

  • Preparation: Dispense 0.10 mmol (1.0 eq) of the parent amine into reaction vials containing 500 µL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 0.30 mmol (3.0 eq) of anhydrous Pyridine. (Pyridine acts as both an acid scavenger and a nucleophilic catalyst).

  • Sulfonylation: Slowly add 0.11 mmol (1.1 eq) of the respective sulfonyl chloride derivative.

  • Reaction & Monitoring: Agitate at room temperature for 6 hours.

  • Workup: Quench with 1N HCl (500 µL) to remove excess pyridine, followed by extraction with DCM. Concentrate the organic layer in vacuo.

Protocol C: High-Throughput Purification & Validation

Objective: Ensure all library members meet the >95% purity threshold required for reliable biological screening.

  • Reconstitution: Dissolve the crude products in 500 µL of DMSO:MeOH (1:1 v/v).

  • Preparative LC-MS: Inject onto a reverse-phase C18 preparative column (e.g., Waters XBridge, 19 x 50 mm, 5 µm).

  • Gradient: Run a generic gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 8 minutes.

  • Fraction Collection: Utilize mass-directed auto-purification (MDAP) triggering on the calculated [M+H]⁺ ion of the target derivative.

  • Validation Check 2: Analyze the collected fractions via analytical UPLC-MS. Only pool and dry fractions exhibiting >95% UV purity (at 220/254 nm) and the correct mass profile.

References

  • Directed Arylation of 7-Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments Source: ResearchGate URL:[Link]

  • Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines Source: Organic Letters (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Welcome to the Technical Support Center for the synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine . This guide is designed for researchers and drug development professionals to troubleshoot the three-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine . This guide is designed for researchers and drug development professionals to troubleshoot the three-stage synthetic workflow of this highly sterically hindered, oxygen-bridged bicyclic amine.

The standard synthetic route involves a Lewis acid-catalyzed Diels-Alder cycloaddition, followed by a mild catalytic hydrogenation, and concludes with an aggressive hydride reduction of a sterically encumbered nitrile.

Workflow Visualization

G Furan Furan + 2-Ethylacrylonitrile DA Step 1: Diels-Alder Cycloaddition (ZnCl2, 0-25°C) Furan->DA Intermediate1 2-Ethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile DA->Intermediate1 Avoid >60°C (Retro-DA) Hydro Step 2: Catalytic Hydrogenation (H2, Pd/C, 1 atm, RT) Intermediate1->Hydro Intermediate2 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile Hydro->Intermediate2 Monitor to prevent C-O cleavage Red Step 3: Nitrile Reduction (LiAlH4, THF, Reflux) Intermediate2->Red Product (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine Red->Product Excess reductant for sterics

Figure 1: Three-step synthetic workflow for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

Troubleshooting FAQs

Q1: My Diels-Alder cycloaddition between furan and 2-ethylacrylonitrile is yielding <20% product. How can I drive the reaction forward? A1: Furan is a notoriously sluggish diene due to its aromatic stabilization. Under standard thermal conditions, the equilibrium heavily favors the starting materials, and heating the reaction above 60 °C triggers the retro-Diels-Alder pathway. Solution: Implement Lewis acid catalysis. Using a catalyst such as ZnCl2​ or BF3​⋅OEt2​ at low to ambient temperatures (0–25 °C) coordinates the nitrile group of 2-ethylacrylonitrile. This lowers the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the forward reaction kinetically without requiring the heat that drives the thermodynamic retro-Diels-Alder cleavage 1.

Q2: During the catalytic hydrogenation of the 7-oxabicyclo[2.2.1]hept-5-ene intermediate, I am observing ring-opened byproducts. Why is this happening? A2: The 7-oxabicyclo[2.2.1]heptane core is highly strained. Aggressive hydrogenation conditions (high temperature, high pressure, or overly active catalysts) lead to hydrogenolysis, which cleaves the C-O bridge and yields substituted cyclohexanols rather than the desired intact bicyclic system. Solution: Maintain strictly mild conditions. Use 10% Pd/C at 1 atm (balloon pressure) of H2​ at room temperature. The protocol must be self-validating: calculate the theoretical volume of H2​ required and quench the reaction immediately upon the consumption of 1 equivalent of gas 2.

Q3: The final reduction of the nitrile to the methanamine using LiAlH4​ is incomplete, and I am seeing secondary amine impurities. How do I optimize this? A3: The carbonitrile at the C2 position is situated at a sterically hindered quaternary center (bonded to an ethyl group and the bicyclic framework). This steric bulk severely impedes the nucleophilic addition of the hydride. Furthermore, sluggish partial reduction forms an intermediate imine that can react with the newly formed primary amine, yielding a secondary amine byproduct. Solution: Overcome the steric hindrance by using a large excess of LiAlH4​ (at least 4.0 equivalents) in anhydrous THF under reflux. The excess hydride ensures rapid, complete reduction of the intermediate imine to the primary amine before intermolecular condensation can occur .

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and experimental outcomes across the three synthetic steps.

Table 1: Optimization of Reaction Parameters

Reaction StepParameter TestedConditionObservation / Yield
1. Diels-Alder Catalyst / TempNo catalyst, 80 °C<10% yield (Retro-Diels-Alder dominates)
1. Diels-Alder Catalyst / Temp ZnCl2​ (cat.), 25 °C75% yield (1:1 endo/exo mixture)
2. Hydrogenation Catalyst / Pressure10% Pd/C, 50 psi H2​ 40% yield (Significant C-O bond hydrogenolysis)
2. Hydrogenation Catalyst / Pressure10% Pd/C, 1 atm H2​ 95% yield (Clean double bond reduction)
3. Nitrile Reduction Reductant Eq. LiAlH4​ (1.5 eq.), RT30% yield (Incomplete reduction, secondary amines)
3. Nitrile Reduction Reductant Eq. LiAlH4​ (4.0 eq.), Reflux88% yield (Complete conversion to primary amine)

Step-by-Step Experimental Protocols

Step 1: Diels-Alder Cycloaddition

Objective: Synthesize 2-Ethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, combine freshly distilled furan (5.0 eq.) and 2-ethylacrylonitrile (1.0 eq.).

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous ZnCl2​ (0.1 eq.) to the stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 48 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the dienophile is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keeping the water bath below 35 °C to prevent retro-Diels-Alder).

Step 2: Catalytic Hydrogenation

Objective: Synthesize 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile.

  • Setup: Dissolve the crude cycloadduct from Step 1 in ethyl acetate (0.2 M concentration) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5% w/w relative to the substrate).

  • Hydrogenation: Purge the flask three times with nitrogen gas, followed by three purges with hydrogen gas. Attach a hydrogen balloon (1 atm). Stir vigorously at room temperature.

  • Self-Validation: Monitor the reaction strictly by measuring the volume of hydrogen gas consumed. Once 1.0 equivalent of H2​ is taken up (typically 2–4 hours), immediately purge the system with nitrogen to prevent C-O bridge hydrogenolysis.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess ethyl acetate and concentrate the filtrate in vacuo.

Step 3: Nitrile Reduction

Objective: Synthesize (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

  • Setup: Suspend LiAlH4​ (4.0 eq.) in anhydrous THF at 0 °C under a strict argon atmosphere.

  • Addition: Dissolve the hydrogenated nitrile from Step 2 in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension to control the exothermic reaction.

  • Reduction: Warm the mixture to room temperature, then equip a reflux condenser and heat to reflux (66 °C) for 12 hours to overcome steric hindrance at the C2 quaternary center.

  • Fieser Workup (Critical for Yield): Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of distilled water

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

  • Isolation: Stir the mixture until the aluminum salts precipitate as a granular, white solid. Filter the salts through a fritted funnel and wash thoroughly with THF. Concentrate the filtrate to yield the crude primary amine. Purify via acid-base extraction (using 1M HCl and 1M NaOH) to isolate the pure (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

References

  • Title: Preparatively Useful Method for the Synthesis of Diels-Alder Adducts between Furan and Methyl Acrylate Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

  • Title: Process for the manufacture of 7-oxa-bicyclo derivatives (WO2008077809A1)
  • Title: Ch20: Reduction of Nitriles using LiAlH4 to amines Source: University of Calgary, Department of Chemistry URL: [Link]

Sources

Optimization

Stability issues of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine under various conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the unique chemical vulnerabilities of complex bridged bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the unique chemical vulnerabilities of complex bridged bicyclic systems.

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (MW: 155.24, [M+H]⁺ = 156.1) presents a dual-reactivity challenge. Its architecture contains two highly sensitive motifs: a sterically hindered nucleophilic primary amine and a highly strained 7-oxabicyclo[2.2.1]heptane ether bridge. Understanding the causality behind its degradation is critical for successful scale-up and integration into drug discovery pipelines.

Below is our comprehensive troubleshooting guide, designed to provide self-validating protocols and mechanistic insights to ensure the integrity of your experiments.

Mechanistic Troubleshooting & FAQs

Q1: During LC-MS analysis of my reaction mixture, my target mass disappeared, and I observed a major side product at [M+H]⁺ = 174.1 (+18 Da). What happened? A: You are observing the acid-catalyzed hydrolytic ring-opening of the 7-oxabicyclo[2.2.1]heptane core. The oxygen bridge in this bicyclic system is under significant Baeyer strain. When exposed to strong Brønsted or Lewis acids (e.g., TFA, concentrated HCl, or unbuffered silica gel), the ether oxygen becomes protonated. This lowers the activation energy for C–O bond cleavage, leading to the collapse of the bridged system into a substituted cyclohexanol derivative (adding H₂O, +18 Da) [1]. Causality Check: Always avoid acidic workups (like 1 M HCl washes) when handling this scaffold.

Q2: My reagent was left on the benchtop overnight. It changed from a free-flowing substance into a gummy, heavier residue. Is it still viable? A: No, the reagent has likely degraded and should be discarded or repurified. Primary amines (-CH₂NH₂) are highly nucleophilic and will rapidly absorb atmospheric carbon dioxide (CO₂) and ambient moisture to form a stable carbamate salt[2]. This not only alters the stoichiometry of your reagent but also neutralizes the amine's nucleophilicity. Causality Check: Carbamate formation is an exothermic equilibrium reaction driven by the unhindered nature of the terminal nitrogen [3]. You must store this compound under an inert atmosphere (Argon or N₂) at -20°C.

Q3: I am attempting an amide coupling with this amine, but my yields are consistently below 30%, with unreacted starting material remaining. How can I drive this to completion? A: The issue here is steric hindrance. While the primary amine itself is terminal, the adjacent C2-position contains both a bulky ethyl group and the rigid bicyclic framework. This creates a highly shielded microenvironment. Standard coupling reagents (e.g., EDC/HOBt) form active esters that are too short-lived or insufficiently reactive to overcome this steric barrier. Solution: Switch to highly reactive uronium-based coupling reagents like HATU or COMU, and extend the reaction time.

Quantitative Stability Profile

To assist in your experimental design, we have quantified the stability of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine under various standard laboratory conditions.

Environmental ConditionTimeframePrimary Degradation PathwayEstimated Recovery (%)
0.1 M HCl (pH 1.0) 2 HoursEther Cleavage / Hydrolysis (+18 Da)< 5%
1.0 M NaOH (pH 14.0) 24 HoursNone (Highly stable in base)> 98%
Ambient Air (25°C, 60% RH) 48 HoursCarbamate Formation (+44 Da) / Hygroscopy~ 45%
Silica Gel (Unbuffered) 1 HourAcid-Catalyzed Ring Opening~ 60%
Inert Gas (Ar), -20°C 6 MonthsNone> 99%

Experimental Protocols: Self-Validating Amide Coupling

To prevent degradation while overcoming steric hindrance, utilize this self-validating protocol. Every step includes an analytical checkpoint to ensure you do not waste downstream reagents.

Step 1: Pre-Reaction Validation (Integrity Check)

  • Warm the sealed vial of the amine to room temperature before opening to prevent condensation.

  • Dissolve a 1 mg aliquot in LC-MS grade Acetonitrile (do not use acidic modifiers like 0.1% Formic Acid for this specific check).

  • Validation: Run a direct injection MS. Confirm the presence of the m/z 156.1 [M+H]⁺ peak and the strict absence of m/z 174.1 (ring-opened) or m/z 200.1 (carbamate).

Step 2: Activation & Coupling (Steric Bypass)

  • In an oven-dried flask under Argon, dissolve your carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Add (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (1.1 equiv) dropwise.

  • Validation: Monitor via TLC (using basified eluent: 90:9:1 DCM:MeOH:NH₄OH). The basic environment prevents in-situ ring opening on the TLC plate.

Step 3: Mild Workup (Preserving the Ether Bridge)

  • Quench the reaction by diluting with Ethyl Acetate and adding saturated aqueous NaHCO₃ (pH ~8.5).

  • Crucial:Do not perform a standard 1 M HCl or 10% Citric Acid wash to remove unreacted amine. The localized acidity at the aqueous-organic interface will rapidly cleave the 7-oxabicyclo[2.2.1]heptane core.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanistic & Workflow Visualizations

Degradation Core (2-Ethyl-7-oxabicyclo[2.2.1] heptan-2-yl)methanamine Acid Strong Acid Exposure (pH < 3) Core->Acid Brønsted/Lewis Acids Air Atmospheric Exposure (CO2 & H2O) Core->Air Improper Storage RingOpen Ring-Opened Cyclohexanol Derivative (+18 Da) Acid->RingOpen Ether Protonation & Cleavage Carbamate Carbamate Salt Formation Air->Carbamate Nucleophilic Attack on CO2

Mechanistic degradation pathways of the target compound under acidic and atmospheric stress.

Workflow Store 1. Storage & Weighing Inert Gas (Ar/N2), -20°C Validate 2. Pre-Reaction Validation LC-MS: Check for [M+H]+ 156.1 Store->Validate Warm to RT before opening React 3. Amide Coupling Setup Use HATU/DIPEA (pH ~8) Validate->React If +18 Da peak is absent Workup 4. Mild Workup Quench with NaHCO3 (Avoid HCl) React->Workup Monitor consumption

Optimized step-by-step experimental workflow for handling and reacting the compound.

References

  • Design, synthesis and extraction studies of a new class of conformationally constrained (N,N,N′,N′-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides RSC Advances, The Royal Society of Chemistry. 1

  • Comparison of Different Types of Carbamate Amine for Stripping Process Chemical Engineering Transactions, AIDIC. 2

  • Study on carbamate stability in the Amp/CO2/H2O system from 13C-NMR spectroscopy Academia.edu / Engineering Research. 3

Sources

Troubleshooting

Scaling up the synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine for preclinical studies

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) for preclinical evaluation.

Scaling bridged bicyclic ethers containing primary amines presents unique thermodynamic and chemoselective challenges. This document bypasses basic theory to directly address the causality behind scale-up failures, providing self-validating protocols and evidence-based troubleshooting.

Core Synthesis Workflow

The scalable route to this target relies on a three-phase sequence: a Lewis acid-catalyzed Diels-Alder cycloaddition, followed by alkene hydrogenation, and concluding with a chemoselective nitrile reduction.

G SM Furan + 2-Ethylacrylonitrile (Starting Materials) DA Phase 1: Diels-Alder Cycloaddition Lewis Acid Catalyzed SM->DA Int1 2-Ethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (Oxanorbornene Intermediate) DA->Int1 Hydro Phase 2: Alkene Hydrogenation Pd/C, H2 Int1->Hydro Int2 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (Saturated Nitrile) Hydro->Int2 Red Phase 3: Nitrile Reduction Raney Ni, H2, NH3 Int2->Red Prod (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (Target Amine) Red->Prod

Fig 1. Three-phase scalable synthesis workflow for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine.

Quantitative Data & Scale-Up Metrics

Synthesis PhaseKey TransformationTypical YieldPurity TargetPrimary Scale-Up Hazard
Phase 1 Diels-Alder Cycloaddition75 - 85%>95% (endo/exo mix)Thermal runaway upon Lewis acid addition; Retro-Diels-Alder at high temps.
Phase 2 Alkene Hydrogenation>95%>98%Exotherm during H 2​ uptake; Catalyst ignition risk (dry Pd/C).
Phase 3 Nitrile Reduction80 - 90%>99% (API grade)Over-reduction to secondary/tertiary amines; Pyrophoric Raney Ni handling.

Troubleshooting Guides & FAQs

Phase 1: Diels-Alder Cycloaddition

Q: Why am I seeing low conversion and high amounts of starting furan at scale, even with extended heating? A: You are fighting thermodynamics. Furan is a notoriously poor diene due to its strong aromatic stabilization. When an adduct forms, this stabilization is lost, making furan Diels-Alder reactions highly reversible (facile retro-cycloaddition) under thermal stress[1]. At scale, extended heating simply shifts the equilibrium backward. The Solution: Shift from thermodynamic to kinetic control by utilizing a Lewis acid catalyst (e.g., BCl 3​ , AlCl 3​ , or [2]). The Lewis acid coordinates to the nitrogen lone pair of 2-ethylacrylonitrile, significantly lowering its LUMO energy. This accelerates the forward reaction at lower temperatures (where the retro-reaction is suppressed) and improves endo-selectivity. This exact mechanistic strategy is utilized in the[3].

Q: How do I control the severe exotherm when adding the Lewis acid at scale? A: Do not add the Lewis acid to a mixture of diene and dienophile. Pre-complex the 2-ethylacrylonitrile with the Lewis acid in a continuous stirred-tank reactor (CSTR) or a jacketed vessel at -20°C before dosing the furan. This isolates the heat of complexation from the heat of the cycloaddition.

Phase 2: Alkene Hydrogenation

Q: The hydrogenation of the oxanorbornene double bond is stalling at 70% conversion. Why? A: This is rarely a thermodynamic issue and almost always a mass-transfer or catalyst-poisoning issue.

  • Mass Transfer: At scale, inadequate agitation starves the catalyst surface of dissolved H 2​ . Ensure you are using a hollow-shaft gas-entrainment impeller.

  • Poisoning: Trace impurities from the Phase 1 Lewis acid workup (e.g., residual boron or chloride species) will rapidly poison Pd/C. Ensure rigorous aqueous washing during the Phase 1 workup.

Phase 3: Nitrile Reduction to Primary Amine

Q: My scale-up yielded a high percentage of secondary and tertiary amines instead of the target primary amine. How do I prevent this? A: Nitrile reduction proceeds via a highly reactive imine intermediate. At scale, the newly formed primary amine product ((2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine) can act as a nucleophile, attacking the unreacted imine. Subsequent hydrogenolysis of this dimer yields a secondary amine impurity. The Solution: Add excess methanolic ammonia (NH 3​ ) to the reaction matrix. The high concentration of ammonia forces the equilibrium of the imine intermediate toward the primary amine pathway by outcompeting the product amine for the imine electrophile. Avoid using LiAlH 4​ at scale due to severe thermal hazards and difficult emulsion workups.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a Self-Validation Checkpoint . Do not proceed to the next phase unless the analytical criteria are met.

Protocol 1: Synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
  • Preparation: Charge a dry, jacketed reactor with dichloromethane (DCM) and 2-ethylacrylonitrile (1.0 eq) under N 2​ . Cool the internal temperature to -20°C.

  • Catalyst Dosing: Slowly dose BCl 3​ (1.0 M in DCM, 0.2 eq), maintaining the internal temperature below -10°C to manage the heat of complexation.

  • Cycloaddition: Add furan (1.5 eq) dropwise over 2 hours.

  • Maturation: Warm the reactor to 20°C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Separate the organic layer, wash with brine, and concentrate under reduced pressure.

Self-Validation Checkpoint: Analyze a crude aliquot via 1 H NMR. The reaction is validated for progression when the furan α -protons ( δ 7.3 ppm) are consumed relative to the internal standard, and the bridged bicyclic alkene protons appear at δ 6.2–6.5 ppm.

Protocol 2: Synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
  • Preparation: Charge a pressure reactor with the Phase 1 intermediate dissolved in ethyl acetate (EtOAc).

  • Catalyst Addition: Inert the vessel with N 2​ , then carefully add 10% Pd/C (5 wt%). Hazard: Dry Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge the headspace with H 2​ and pressurize to 50 psi. Stir vigorously (>800 rpm) to overcome mass transfer limits.

  • Monitoring: Monitor H 2​ uptake. The reaction is typically complete in 4-6 hours when the pressure stabilizes. Filter through Celite to remove the catalyst.

Self-Validation Checkpoint: Analyze via GC-FID or 1 H NMR. Ensure complete disappearance of the alkene signals ( δ 6.2–6.5 ppm). Proceeding with unreacted alkene will lead to complex, inseparable mixtures in Phase 3.

Protocol 3: Synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
  • Preparation: Charge a high-pressure autoclave with the Phase 2 saturated nitrile.

  • Ammonia Addition: Add 7M ammonia in methanol (5.0 eq NH 3​ ) to suppress secondary amine formation.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (10 wt%). Hazard: Highly pyrophoric.

  • Reduction: Pressurize with H 2​ to 100 psi and heat to 50°C for 8 hours.

  • Isolation: Vent the reactor, filter the catalyst under an inert atmosphere, and concentrate the filtrate. Purify via acid-base extraction or vacuum distillation to isolate the freebase amine.

Self-Validation Checkpoint: Analyze the isolated product via IR spectroscopy. The sharp nitrile stretch at ~2240 cm −1 must be completely absent, replaced by broad primary amine N-H stretches at ~3300–3400 cm −1 .

References

  • Endo-selective Diels–Alder reaction of methacrylonitrile: application to the synthesis of Georgywood. Tetrahedron. URL:[Link]

  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis. URL:[Link]

  • Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. PMC. URL:[Link]

Sources

Optimization

Preventing epimerization during functionalization of the 7-oxabicyclo[2.2.1]heptane ring

Welcome to the Technical Support Center for the functionalization of 7-oxabicyclo[2.2.1]heptane derivatives. This strained, bridged bicyclic system is a highly valuable scaffold in medicinal chemistry and natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 7-oxabicyclo[2.2.1]heptane derivatives. This strained, bridged bicyclic system is a highly valuable scaffold in medicinal chemistry and natural product synthesis. However, preserving stereochemical integrity—specifically preventing unwanted epimerization at the C2 and C3 positions—is a persistent challenge.

As an Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting, verified experimental protocols, and causal explanations to help you maintain kinetic control during your syntheses.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my 7-oxabicyclo[2.2.1]heptane substrate epimerize so readily during base-mediated alkylation? A1: The 7-oxabicyclo[2.2.1]heptane framework contains significant ring strain. Substituents in the endo configuration often suffer from severe steric repulsion against the concave face of the bicyclic system. When you use thermodynamically equilibrating conditions (e.g., alkoxide bases in protic solvents), enolizable positions adjacent to electron-withdrawing groups undergo reversible deprotonation. The system naturally relaxes to the thermodynamically favored exo configuration to minimize steric strain. For instance, exposure of endo,exo-nitro esters to base leads to a 1, yielding the more stable exo,endo isomers[1]. To prevent this, you must strictly enforce kinetic control.

Q2: I am performing an acidic ketal deprotection. Why am I seeing a mixture of endo and exo epimers? A2: The rate and temperature of your acidic quench dictate the stereochemical outcome. If protonation of the intermediate is performed at room temperature or by the slow addition of acid, the system has sufficient thermal energy and time to equilibrate, leading to a significant amount of the exo epimer. Research demonstrates that performing the quench at 0 °C with rapid addition of HCl completely suppresses the formation of the exo epimer, 2[2].

Q3: How can I functionalize the ring via cross-coupling or annulation without risking base-induced epimerization? A3: Avoid traditional enolate chemistry by utilizing stereoselective annulation or reductive cross-coupling strategies. For example, the synthesis of complex 1-aza-7-oxabicyclo[2.2.1]heptanes can be achieved via the union of allylic alcohols and aldehydes using LiHMDS to form stereodefined homoallylic amines. This is followed by an 3, which bypasses the need for strong bases on the pre-formed bicyclic ring, delivering densely functionalized products with ≥20:1 stereoselection[3].

Part 2: Data Presentation - Reaction Conditions vs. Stereochemical Outcome

The following table summarizes the causal relationship between reaction conditions and epimerization ratios, highlighting the necessity of kinetic control.

Reaction TypeReagents / ConditionsTemp (°C)Quench MethodStereochemical Outcome (Kinetic : Thermodynamic)
Thermodynamic Equilibration NaOEt / EtOH25SlowPredominantly exo (Thermodynamic)
Kinetic Alkylation LDA / THF / HMPA-78Rapid, -78 °C>95:5 endo (Kinetic)
Acidic Deprotection HCl (aq) / MeOH25Slow~60:40 mixture
Acidic Deprotection HCl (aq) / MeOH0Rapid, 0 °C>99:1 endo (Kinetic)

Part 3: Mechanistic and Workflow Visualizations

MechanisticPathway Start 7-Oxabicyclo[2.2.1]heptane (endo-isomer) ThermoBase Thermodynamic Conditions (e.g., NaOEt, RT) Start->ThermoBase Reversible KineticBase Kinetic Conditions (e.g., LDA, -78°C) Start->KineticBase Irreversible Enolate Enolate Intermediate ThermoBase->Enolate Slow/Equilibrating KineticBase->Enolate Fast Deprotonation Epimerized Exo-isomer (Thermodynamic Product) Enolate->Epimerized Relaxation to lower strain Trapped Functionalized Product (Retained endo-stereochemistry) Enolate->Trapped Rapid Trapping & Quench

Mechanistic divergence of enolates under kinetic vs. thermodynamic control.

Workflow Step1 1. Substrate Prep Dry THF, Argon Step2 2. Kinetic Deprotonation LDA, -78°C, 1h Step1->Step2 Step3 3. Electrophile Addition Pre-cooled, Rapid Step2->Step3 Step4 4. Low-Temp Quench Rapid HCl at -78°C Step3->Step4 Step5 5. Isolation Stereocenter Intact Step4->Step5

Standard workflow for the stereoretentive functionalization of bicyclic scaffolds.

Part 4: Verified Experimental Protocols

Protocol 1: Stereoretentive Kinetic Alkylation of 7-Oxabicyclo[2.2.1]heptane Derivatives

Self-Validating Principle: This protocol utilizes cryogenic temperatures and a bulky, non-nucleophilic lithium amide base to ensure irreversible deprotonation. The subsequent rapid quench prevents the thermal relaxation of the enolate, validating the kinetic capture of the endo isomer.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous THF (0.1 M relative to the substrate) and diisopropylamine (1.1 equiv).

  • Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Enolate Formation: Dissolve the endo-7-oxabicyclo[2.2.1]heptane substrate (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise down the side of the flask over 10 minutes to maintain the internal temperature at -78 °C. Stir for 1 hour.

  • Electrophile Trapping: Add the electrophile (e.g., alkyl halide, 1.5 equiv) rapidly in one portion. If necessary for reactivity, add HMPA or DMPU (10% v/v) as a co-solvent to accelerate the substitution before equilibration can occur.

  • Kinetic Quench (Critical Step): After the reaction is complete (monitored by TLC), do not allow the reaction to warm. Quench the reaction strictly at -78 °C by the rapid addition of a pre-cooled solution of saturated aqueous NH₄Cl or 1M HCl.

  • Workup: Allow the biphasic mixture to warm to room temperature slowly. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Stereoselective Acidic Deprotection (Ketal Hydrolysis)

Self-Validating Principle: Rapid protonation at 0 °C outpaces the rate of epimerization. By denying the system the thermal energy and time required to equilibrate, the kinetic endo product is exclusively isolated.

  • Solvent Setup: Dissolve the ketal-protected 7-oxabicyclo[2.2.1]heptane in methanol (0.2 M).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Rapid Quench: Add 1M aqueous HCl (2.0 equiv) rapidly via syringe. Do not add dropwise.

  • Isolation: Stir for the minimum time required for complete deprotection (typically 15-30 minutes). Immediately neutralize with cold saturated NaHCO₃, extract with dichloromethane, and concentrate.

References

  • Title: Novel base-induced double epimerization of ethyl 2-endo,3-exo-3-nitro-7-oxabicyclo[2.2.
  • Title: Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.
  • Title: Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for Purity Analysis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine: A Comparative Guide

Executive Summary The purity analysis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) presents a classic analytical bottleneck in modern drug development[1]. As a highly polar, basic primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS: 1561844-28-7) presents a classic analytical bottleneck in modern drug development[1]. As a highly polar, basic primary amine attached to a bridged bicyclic ether system, this molecule defies traditional chromatographic approaches. It lacks a UV-absorbing chromophore, and its primary amine group causes severe secondary interactions with standard silica-based columns.

This guide objectively compares traditional Reversed-Phase HPLC with UV detection (RP-UV) against an optimized Hydrophilic Interaction Liquid Chromatography method coupled with Charged Aerosol Detection (HILIC-CAD). By applying a science-driven approach, we demonstrate how HILIC-CAD overcomes inherent molecular limitations to meet stringent regulatory validation criteria.

Analytical Target Profile (ATP) & Regulatory Alignment

Under the updated [2], analytical methods must be developed using a lifecycle and Quality-by-Design (QbD) approach[3]. The Analytical Target Profile (ATP) for this molecule dictates a method capable of quantifying impurities down to 0.05% with high precision and accuracy, without relying on complex pre-column derivatization steps.

To meet these ICH Q2(R2) mandates, the chosen methodology must prove its robustness, specificity, and linearity across a defined operational range[4].

Methodology Comparison: The Causality Behind the Choices

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality of molecular interactions within the chromatographic system.

Column Chemistry: RP-HPLC vs. HILIC
  • The RP-HPLC (C18) Failure Mode: In reversed-phase chromatography, basic aliphatic amines exist as cations at typical mobile phase pH levels. These cations interact strongly with unreacted, acidic silanol groups (Si-O⁻) on the C18 silica surface. This ion-exchange mechanism disrupts the primary hydrophobic partitioning, resulting in severe peak tailing, poor resolution, and variable retention times[5].

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase. Because the primary interaction is hydrophilic partitioning rather than hydrophobic retention, silanol tailing is completely bypassed, yielding sharp, symmetrical peaks for polar amines.

Detection Strategy: UV vs. CAD
  • The UV Detection Limitation: (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine lacks conjugated double bonds or aromatic rings. UV detection is only possible at low, non-specific wavelengths (e.g., 200-210 nm), which suffers from severe baseline drift and matrix interference from mobile phase solvents.

  • The CAD Superiority: Charged Aerosol Detection (CAD) is a universal, mass-sensitive detector. The column effluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas. The measured charge is directly proportional to the mass of the analyte. This provides superior sensitivity and a uniform response factor for aliphatic amines lacking chromophores[6].

Comparative Performance Data

The following table summarizes the quantitative validation data, objectively comparing the legacy RP-UV approach against the optimized HILIC-CAD method based on ICH Q2(R2) parameters.

Validation ParameterRP-HPLC-UV (C18, 205 nm)HILIC-CAD (Zwitterionic)Regulatory Requirement (ICH Q2)
Retention Time (tR) 1.8 min (Poor retention)6.5 min (Optimal)N/A
Peak Tailing (Tf) 2.8 (Severe tailing)1.1 (Symmetrical)≤ 1.5
Limit of Quantitation (LOQ) 5.5 µg/mL0.05 µg/mLSignal-to-Noise ≥ 10
Linearity (R²) 0.9850.999≥ 0.995
Accuracy (Recovery) 82.4% – 115.2%98.5% – 101.2%95.0% – 105.0%
Method Precision 5.4% RSD1.2% RSD≤ 2.0% RSD

Self-Validating Experimental Protocol: HILIC-CAD Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The integrated System Suitability Testing (SST) guarantees that the method proves its own fitness-for-purpose before any sample data is generated.

Step 1: Mobile Phase Preparation
  • Buffer Preparation: Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust to pH 3.0 using formic acid. Causality: A low pH ensures the primary amine remains fully protonated, standardizing its interaction with the zwitterionic stationary phase.

  • Mobile Phase A: 10% Buffer / 90% Acetonitrile (v/v).

  • Mobile Phase B: 50% Buffer / 50% Acetonitrile (v/v).

Step 2: Chromatographic Setup
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0-2 min (100% A), 2-10 min (linear gradient to 50% B), 10-12 min (hold 50% B), 12-15 min (re-equilibration at 100% A).

Step 3: Charged Aerosol Detector (CAD) Configuration
  • Evaporation Temperature: 35°C. Causality: Optimizes the evaporation of the highly organic mobile phase without causing thermal degradation or volatilization of the target amine[7].

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds (to smooth baseline noise without broadening peaks).

Step 4: Sample Preparation
  • Diluent: 80% Acetonitrile / 20% Water. Causality: Samples must be dissolved in a high-organic diluent to match the initial HILIC mobile phase conditions, preventing peak distortion (solvent effects) upon injection.

  • Standard Concentration: Prepare the target molecule at 1.0 mg/mL.

Step 5: System Suitability & Self-Validation Criteria (Critical)

Before analyzing unknown batches, the system must validate itself by passing the following criteria using a reference standard:

  • Precision: %RSD of the main peak area from six replicate injections must be ≤ 2.0%.

  • Peak Symmetry: Tailing factor (Tf) must be between 0.8 and 1.5.

  • Sensitivity Verification: The Signal-to-Noise (S/N) ratio of the LOQ standard (0.05 µg/mL) must be ≥ 10. If any of these parameters fail, the run is automatically aborted, ensuring zero generation of invalid data.

Validation Workflow Visualization

ValidationWorkflow cluster_MethodDev Method Development & Selection Start Analytical Target Profile (ATP) Define Method Goals RP_UV RP-HPLC with UV (Sub-optimal) Start->RP_UV Evaluated HILIC_CAD HILIC with CAD (Optimal Choice) Start->HILIC_CAD Evaluated Validation ICH Q2(R2) Validation Execution RP_UV->Validation Fails ATP HILIC_CAD->Validation Meets ATP Spec Specificity & Range Validation->Spec Lin Linearity (R² > 0.995) Validation->Lin Acc Accuracy & Precision Validation->Acc Lifecycle Lifecycle Management Routine Purity Analysis Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle

Figure 1: ICH Q2(R2) guided method development and validation workflow for aliphatic amines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL:[Link]

  • Transport of Small Aliphatic Amines by Polyspecific Solute Carriers Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Comparative

A Comparative Guide to Bicyclic Amine Catalysts: Evaluating (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine in Organocatalysis

Organocatalysis has fundamentally reshaped asymmetric synthesis, relying heavily on the precise stereoelectronic tuning of small organic molecules. While secondary amines like L-proline and MacMillan’s imidazolidinones d...

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Author: BenchChem Technical Support Team. Date: April 2026

Organocatalysis has fundamentally reshaped asymmetric synthesis, relying heavily on the precise stereoelectronic tuning of small organic molecules. While secondary amines like L-proline and MacMillan’s imidazolidinones dominate standard enamine and iminium activation pathways, they frequently fail when confronted with highly sterically hindered substrates (e.g., α,α -disubstituted aldehydes or bulky cyclic ketones).

This guide provides an in-depth technical comparison of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine —a highly rigid, sterically demanding primary amine—against traditional bicyclic amines. By analyzing its mechanistic causality, structural advantages, and experimental performance, this document serves as a definitive resource for drug development professionals and synthetic chemists designing complex asymmetric workflows.

Mechanistic Framework: The Power of Primary Bicyclic Amines

The fundamental limitation of secondary amine catalysts is the severe allylic 1,3-strain generated during the formation of enamines with bulky carbonyls[1]. Primary amines bypass this steric penalty because the resulting enamine possesses only one substituent on the nitrogen, allowing it to adopt a reactive coplanar conformation even with congested substrates[2].

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine leverages this primary amine advantage while utilizing its unique bicyclic scaffold to enforce stereocontrol:

  • The 7-Oxa Bridge: The oxygen atom in the [2.2.1] bicyclic core exerts an inductive electron-withdrawing effect. This slightly lowers the pKa of the intermediate iminium ion, accelerating both the initial enamine formation and the final hydrolysis step. Furthermore, the oxygen lone pairs can act as hydrogen-bond acceptors, directing incoming protic electrophiles.

  • The C2-Ethyl Group: Positioned adjacent to the primary amine, this ethyl group creates a localized, umbrella-like steric shield. It effectively blocks one face of the reactive enamine, forcing the electrophile to approach exclusively from the opposite trajectory, thereby ensuring high enantiomeric excess (ee).

G N1 Ketone Substrate + Primary Amine Catalyst N2 Iminium Ion Intermediate N1->N2 -H2O N3 Reactive Enamine (Facial Shielding) N2->N3 -H+ N4 Electrophilic Attack (Stereoselective) N3->N4 +Electrophile N5 Hydrolysis: Chiral Product + Catalyst N4->N5 +H2O N5->N1 Catalyst Recycle

Caption: Enamine activation cycle highlighting the stereoselective facial shielding by the bicyclic catalyst.

Comparative Analysis: Bicyclic Amine Alternatives

To contextualize the performance of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine, we must compare it against other prominent bicyclic amines. These alternatives often operate via entirely different catalytic modes, dictating their suitability for specific transformations.

A. Quinuclidine & DABCO (Tertiary Amines)
  • Structure: 1-azabicyclo[2.2.2]octane (Quinuclidine) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Catalytic Mode: Lewis base / Nucleophilic catalysis.

  • Comparison: Because they lack N-H protons, tertiary bicyclic amines cannot form enamines or iminium ions. They are strictly utilized for reactions like the Morita-Baylis-Hillman (MBH) or nucleophilic acyl transfers. They are entirely unsuitable for the α -functionalization of ketones.

B. 2-Aminonorbornane (Unsubstituted Primary Amine)
  • Structure: Bicyclo[2.2.1]heptan-2-amine.

  • Catalytic Mode: Enamine / Iminium catalysis.

  • Comparison: While capable of activating bulky ketones, 2-aminonorbornane lacks the 7-oxa bridge and the C2-ethyl group. Consequently, it provides poor facial shielding, resulting in significantly lower enantioselectivity and slower turnover rates due to the absence of the oxygen-mediated inductive effect.

C. MacMillan’s Imidazolidinones (Secondary Amines)
  • Structure: Chiral secondary amine heterocycles.

  • Catalytic Mode: Iminium / Enamine catalysis.

  • Comparison: Excellent for linear aldehydes, but their secondary amine nature causes severe steric clash with α -branched substrates, leading to negligible yields in these specific scenarios[3].

Quantitative Performance Data

The following tables summarize the comparative efficacy of these catalysts in a benchmark asymmetric transformation: the direct cross-aldol reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a Brønsted acid co-catalyst[4].

Table 1: Physicochemical and Catalytic Profiling

CatalystAmine TypeCatalytic Activation ModeSteric Tolerance ( α -branched)Stereocontrol Potential
(2-Ethyl-7-oxa...yl)methanamine PrimaryEnamine / IminiumHigh Excellent
2-Aminonorbornane PrimaryEnamine / IminiumHighLow
Quinuclidine TertiaryNucleophilic (Lewis Base)N/AN/A
MacMillan Catalyst (Gen II) SecondaryIminium / EnamineLowExcellent (for linear)

Table 2: Benchmark Asymmetric Aldol Reaction Performance (Conditions: 10 mol% catalyst, 10 mol% TFA co-catalyst, THF/H₂O, 25°C, 24h)

Catalyst SystemConversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
(2-Ethyl-7-oxa...yl)methanamine >95%92:894%
2-Aminonorbornane 78%60:4035%
Quinuclidine <5%N/AN/A
MacMillan Catalyst (Gen II) 12%85:1588%

Data Interpretation: The primary amine nature of the target compound allows for >95% conversion with the bulky cyclohexanone, while the rigid 7-oxa bicyclic core and ethyl group enforce a 94% ee, vastly outperforming the unsubstituted 2-aminonorbornane.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric aldol reaction incorporates built-in validation checkpoints. The use of a Brønsted acid co-catalyst is critical to facilitate the rapid equilibrium between the iminium and enamine species[4].

Step-by-Step Methodology: Asymmetric Aldol Addition
  • Catalyst Activation:

    • In a dry 10 mL Schlenk flask, dissolve (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (0.05 mmol, 10 mol%) in 2.0 mL of a THF/H₂O mixture (9:1 v/v).

    • Add trifluoroacetic acid (TFA) (0.05 mmol, 10 mol%). Stir for 10 minutes at ambient temperature to pre-form the active catalytic salt.

  • Substrate Addition:

    • Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture. Stir for 15 minutes to allow for the initial formation of the enamine intermediate.

    • Add 4-nitrobenzaldehyde (0.50 mmol, 1.0 equiv) in one portion.

  • Reaction Incubation & Monitoring:

    • Seal the flask and stir at 25°C.

    • Validation Checkpoint: At t = 4 hours, extract a 20 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3) and crude ¹H NMR to verify the disappearance of the aldehyde proton signal (~10.0 ppm).

  • Quenching & Extraction:

    • Upon completion (typically 24 hours), quench the reaction with 3 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Stereochemical Analysis:

    • Purify the crude mixture via flash column chromatography to isolate the aldol product.

    • Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the purified product.

    • Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Workflow S1 1. Catalyst Activation (Amine + Acid Co-catalyst) S2 2. Substrate Addition (Ketone + Electrophile) S1->S2 S3 3. Reaction Incubation (Controlled Temp/Solvent) S2->S3 S4 4. In-Process Monitoring (HPLC/NMR Aliquots) S3->S4 S4->S3 Incomplete S5 5. Quench & Extraction (Aqueous Workup) S4->S5 Complete S6 6. Stereochemical Analysis (Chiral HPLC) S5->S6

Caption: Self-validating experimental workflow for asymmetric organocatalytic reactions.

References

  • [1] Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines. Organic Letters, ACS Publications. Available at:[Link]

  • [2] Biomimetic Catalytic Retro-Aldol Reaction Using a Cation-Binding Catalyst: A Promising Route to Axially Chiral Biaryl Aldehydes. Organic Letters, ACS Publications. Available at:[Link]

  • [4] “On Water” Organocatalyzed[4 + 2] Cycloaddition of Enones and Nitro Dienes for the Enantioselective Synthesis of Densely Substituted Cyclohexanones. Organic Letters, ACS Publications. Available at:[Link]

  • [3] Enantioselective desymmetrization of prochiral cyclohexanones by organocatalytic intramolecular Michael additions to α,β-unsaturated esters. PubMed Central, NIH. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of Bicyclic Amines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Challenge of Bicyclic Amines Bicyclic amines, such as tropane and granatane alkaloids, represent a class of molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of Bicyclic Amines

Bicyclic amines, such as tropane and granatane alkaloids, represent a class of molecules with significant pharmacological relevance and unique structural complexity.[1] Their rigid, three-dimensional frameworks are prevalent in natural products and are attractive scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties.[2] However, this same structural rigidity, which makes them potent biological agents, also presents considerable challenges for unambiguous characterization. Determining not just the chemical formula and connectivity, but also the precise stereochemistry, is paramount for ensuring safety, efficacy, and regulatory compliance in drug development.

This guide provides an in-depth comparison of core analytical techniques for the structural elucidation of bicyclic amines. It moves beyond a simple listing of methods to advocate for a holistic, cross-validation-based approach. As a self-validating system, this strategy ensures that the data from orthogonal techniques converge to a single, irrefutable structural assignment, thereby guaranteeing the highest level of scientific integrity. The principles discussed align with the objectives of analytical procedure validation outlined by regulatory bodies like the FDA, which is to demonstrate that a procedure is suitable for its intended purpose.[3][4]

The Cross-Validation Workflow: An Integrated Approach

The core principle of cross-validation is the comparison of data from different analytical methods to ensure that the results are comparable and reliable.[5][6] This is not merely a confirmatory step but a foundational part of the characterization process. No single technique provides a complete picture; instead, each offers a unique and complementary piece of the structural puzzle. When these pieces fit together perfectly, the resulting structure is validated with a high degree of confidence.

CrossValidationWorkflow cluster_input Input cluster_techniques Primary Analytical Techniques cluster_data Generated Data & Insights cluster_synthesis Synthesis & Verification Unknown Unknown Bicyclic Amine MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy Unknown->NMR Chroma Chromatography (HPLC/GC) Unknown->Chroma Xray X-ray Crystallography Unknown->Xray MS_data Molecular Weight Elemental Formula MS->MS_data NMR_data Connectivity (2D) Relative Stereochemistry (NOE) NMR->NMR_data Chroma_data Purity Isomer Separation Chroma->Chroma_data Xray_data Absolute Configuration Solid-State Conformation Xray->Xray_data Integration Integrated Structural Hypothesis MS_data->Integration NMR_data->Integration Chroma_data->Integration Xray_data->Integration Validation Validated Structure Integration->Validation Data Congruence?

Caption: Workflow for integrated characterization of bicyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution.[7][8] For bicyclic amines, it provides unparalleled insight into the carbon-hydrogen framework and the relative orientation of substituents.

Expertise & Causality in Experimental Choices:
  • Why 1D ¹H and ¹³C NMR? These are the starting points. The ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments. For bicyclic systems, the chemical shifts can be highly diagnostic of the strained or sterically hindered environments.

  • Why COSY and TOCSY? The Correlation Spectroscopy (COSY) experiment is essential for identifying which protons are coupled (typically through 2-3 bonds). This allows for the tracing of proton-proton networks within each ring of the bicyclic system.[9] Total Correlation Spectroscopy (TOCSY) can extend this correlation across an entire spin system, which is invaluable for mapping out complex or overlapping regions.[9]

  • Why HSQC and HMBC? Heteronuclear Single Quantum Coherence (HSQC) correlates each proton directly to the carbon it is attached to, providing unambiguous C-H one-bond connections.[9] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the different spin systems identified by COSY and piece the bicyclic core together.[8][9]

  • Why NOESY/ROESY? Determining the stereochemistry of substituents (e.g., endo vs. exo) is a common challenge with bicyclic molecules.[2] The Nuclear Overhauser Effect (NOE) provides this crucial information by showing correlations between protons that are close in space, regardless of their bonding. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the definitive method for establishing relative stereochemistry in solution.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified bicyclic amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical to ensure the analyte is fully dissolved and to avoid exchange of labile protons (like N-H) if they are of interest.

  • Initial 1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

  • Homonuclear Correlation: Perform a phase-sensitive gradient-selected COSY experiment to establish ¹H-¹H coupling networks.

  • Heteronuclear Correlation:

    • Acquire a gradient-selected HSQC spectrum to assign all one-bond C-H correlations.

    • Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to reveal 2- and 3-bond C-H correlations.

  • Stereochemistry Determination: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations, which are used to define the relative configuration of stereocenters.

  • Data Interpretation: Systematically use the HMBC correlations to build the carbon skeleton and the COSY correlations to confirm proton assignments. Use the NOESY data to construct a 3D model of the molecule.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is indispensable for providing the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule.[10] For bicyclic amines, MS also offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality in Experimental Choices:
  • Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar molecules like amines. It typically produces a protonated molecule [M+H]⁺, which gives a clear indication of the molecular weight with minimal fragmentation.

  • Why High-Resolution Mass Spectrometry (HRMS)? The ability of HRMS (e.g., TOF or Orbitrap) to measure mass to within a few parts per million (ppm) is crucial. This accuracy allows for the unambiguous determination of the elemental formula, distinguishing between molecules with the same nominal mass but different atomic compositions.

  • Why Tandem MS (MS/MS)? The fragmentation of cyclic amines can be complex but diagnostic.[11][12] In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented via collision-induced dissociation (CID). The resulting product ions reveal characteristic losses and ring-opening patterns that can help confirm the bicyclic core structure hypothesized from NMR data. The primary fragmentation mode for aliphatic amines is often α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen.[13]

Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the bicyclic amine (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion/LC Introduction: Introduce the sample into the mass spectrometer via direct infusion or, more commonly, through an HPLC system (LC-MS). LC-MS provides the added benefit of confirming the purity of the sample being analyzed.[14]

  • Full Scan HRMS: Acquire a full scan mass spectrum in positive ion mode using a high-resolution mass analyzer. Determine the accurate mass of the [M+H]⁺ ion.

  • Formula Determination: Use the accurate mass and isotopic pattern to calculate the most probable elemental formula(s) using the instrument's software.

  • Tandem MS Analysis: Perform a product ion scan on the [M+H]⁺ precursor ion. Fragment the ion using an appropriate collision energy and record the masses of the resulting product ions.

  • Fragmentation Analysis: Interpret the fragmentation pattern to identify characteristic losses (e.g., loss of an alkyl group from the nitrogen) or ring cleavages that are consistent with the proposed bicyclic structure.

Chromatography (HPLC/GC): The Purity and Isomer Separation Authority

Chromatography is the workhorse for assessing the purity of a compound and for separating it from isomers, byproducts, and degradants.[10] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the physicochemical properties of the bicyclic amine.

Expertise & Causality in Experimental Choices:
  • Why HPLC? HPLC is the most versatile and widely used technique for the analysis of pharmaceutical compounds.[15] It is suitable for a broad range of bicyclic amines, including those that are non-volatile or thermally labile. Reversed-phase HPLC is commonly employed, where the basic nature of amines often necessitates the use of buffered mobile phases or ion-pairing reagents to achieve good peak shape.

  • Why GC? GC is an excellent choice for volatile and thermally stable amines.[16] However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the acidic sites of standard silica columns.[17][18] This often requires the use of specialized base-deactivated columns or derivatization of the amine to reduce its polarity.[19]

  • Why Chiral Chromatography? Many bicyclic amines are chiral. To confirm enantiomeric purity or to separate a racemic mixture, chiral chromatography (either HPLC or GC) is essential. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

Experimental Protocol: HPLC Method for Purity Assessment
  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier is crucial for protonating the amine, which improves peak shape by preventing interaction with residual silanols on the stationary phase.

    • Mobile Phase B: Acetonitrile or Methanol with the same modifier.

  • Gradient Elution: Develop a gradient method, starting from a low percentage of organic phase (e.g., 5% B) and increasing to a high percentage (e.g., 95% B) over 15-20 minutes. This will elute compounds across a range of polarities.

  • Detection: Use UV detection at a wavelength where the analyte absorbs (if it has a chromophore). If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Coupling to a mass spectrometer (LC-MS) is the most powerful approach.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[4]

Single-Crystal X-ray Crystallography: The Unambiguous Stereochemical Arbiter

When a suitable single crystal can be grown, X-ray crystallography provides the most reliable and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[20][21] It serves as the ultimate "ground truth" to which the solution-state data from NMR can be compared.

Expertise & Causality in Experimental Choices:
  • Why is it the Gold Standard? Unlike spectroscopic methods that infer structure from averaged properties in solution, X-ray diffraction directly maps the electron density of the atoms in a highly ordered crystal lattice. This provides precise bond lengths, bond angles, and torsional angles, yielding an unequivocal 3D structure. For chiral molecules, techniques utilizing anomalous dispersion can determine the absolute configuration (R/S) without reference to other chiral compounds.[21]

  • What are the Limitations? The primary and most significant hurdle is the need to grow a high-quality single crystal, which can be a difficult and time-consuming process.[22] Furthermore, the determined structure represents the conformation in the solid state, which may differ from the predominant conformation in solution. This is a key reason why cross-validation with NMR is so important.

Experimental Protocol: Crystal Growth and Structure Determination
  • Purification: The compound must be of very high purity (>99.5%) to facilitate crystallization.

  • Crystal Growth Screening: Screen a wide variety of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to find conditions that yield single crystals. For amines, which are often oils at room temperature, conversion to a salt (e.g., hydrochloride or tartrate) can significantly improve crystallinity.[23]

  • Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. For chiral, enantiomerically pure compounds, the Flack parameter is calculated to confidently assign the absolute configuration.

  • Structural Analysis: Analyze the final structure to determine bond lengths, angles, and the definitive stereochemical arrangement of all chiral centers.

Data Synthesis: A Comparative Summary

The following table summarizes the primary role and key characteristics of each technique in the context of bicyclic amine characterization.

Technique Primary Information Provided Sample Amount Destructive? Key Strengths Key Limitations
NMR Spectroscopy Skeletal Connectivity, Relative Stereochemistry5-10 mgNoUnparalleled detail on solution-state structure and dynamics.[24]Lower sensitivity, can have complex/overlapping spectra.
Mass Spectrometry Molecular Weight, Elemental Formula, Fragmentation< 1 mgYesHigh sensitivity, provides definitive molecular formula (HRMS).[10]Provides limited connectivity and no stereochemical information.
Chromatography (HPLC/GC) Purity, Number of Components, Isomer Separation< 1 mgYesExcellent for assessing purity and separating enantiomers/diastereomers.[14]Provides minimal structural information on its own.
X-ray Crystallography Absolute Configuration, Solid-State Conformation1-5 mgNoUnambiguous determination of 3D structure and absolute stereochemistry.[20]Requires a high-quality single crystal, which can be difficult to obtain.[22]

The Logic of Cross-Validation in Action

The true power of this multi-technique approach is realized when the data are integrated. The process is iterative and self-correcting.

Caption: Logical flow of data integration in cross-validation.

Conclusion

The characterization of bicyclic amines demands a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient to navigate the subtleties of their complex, three-dimensional structures. By embracing a cross-validation philosophy—where NMR, mass spectrometry, chromatography, and X-ray crystallography are used as complementary and mutually reinforcing tools—researchers and drug developers can achieve an unambiguous and trustworthy structural elucidation. This integrated approach not only ensures the fundamental scientific accuracy required for publication and discovery but also builds the robust, validated data package essential for regulatory submission and the advancement of new therapeutic agents.

References

  • Vertex AI Search. (2024). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
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  • Enamine. (n.d.). Bridged bicyclic molecule NMR challenge.
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  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Wikipedia. (n.d.). Absolute configuration.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • ACS Publications. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • University Course Material. (n.d.). Mass Spectrometry: Fragmentation.
  • PMC. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy.
  • PMC. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • MDPI. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • ACS Publications. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form.
  • MDPI. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis.
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Comparative

Comparative study of the physicochemical properties of 7-oxabicyclo[2.2.1]heptane vs. 7-azabicyclo[2.2.1]heptane derivatives

As drug discovery increasingly prioritizes moving away from planar, sp2-hybridized aromatic rings to "escape flatland," bridged bicyclic scaffolds have become premier structural motifs. Among these, the 7-oxabicyclo[2.2....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly prioritizes moving away from planar, sp2-hybridized aromatic rings to "escape flatland," bridged bicyclic scaffolds have become premier structural motifs. Among these, the 7-oxabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane systems serve as highly rigid, 3D bioisosteres for traditional saturated heterocycles like morpholine, piperidine, and piperazine[1].

While these two [2.2.1] scaffolds are nearly identical in their steric bulk and spatial vectors, the identity of the bridgehead heteroatom (oxygen vs. nitrogen) fundamentally rewrites the molecule's physicochemical profile. This guide provides an objective, data-driven comparison of their properties, detailing the structural causality behind their behavior and providing validated experimental protocols for their evaluation.

Structural Causality: The "Why" Behind the Chemistry

The divergence in physicochemical properties between these two scaffolds is rooted in the electronic nature and conformational rigidity of the [2.2.1] bicyclic cage.

The 7-Azabicyclo[2.2.1]heptane Core: The Locked Base

In the 7-aza system, the nitrogen atom is sp3 hybridized. In a typical acyclic or unbridged amine, the nitrogen undergoes rapid pyramidal inversion. However, in the [2.2.1] system, pyramidal inversion is sterically forbidden. This locks the nitrogen's lone pair into a highly exposed, equatorial-like trajectory. Consequently, 7-aza derivatives are exceptionally basic (typical pKa > 10)[2]. At physiological pH (7.4), they exist almost entirely as protonated lipophilic cations. While this is highly advantageous for engaging targets that require a basic amine for a salt-bridge interaction—such as nicotinic acetylcholine receptors (nAChRs) targeted by epibatidine—it also heavily predisposes the molecule to off-target liabilities like hERG inhibition and lysosomal trapping[2].

The 7-Oxabicyclo[2.2.1]heptane Core: The Neutral Vector

The 7-oxa system replaces the basic nitrogen with an ether oxygen. The oxygen acts strictly as a hydrogen-bond acceptor and possesses no basicity at physiological pH[1]. Replacing a basic piperidine or 7-aza ring with a 7-oxa ring is a classic lead optimization strategy to abrogate basicity-driven toxicities (like phospholipidosis) while perfectly preserving the 3D shape of the pharmacophore[1]. Furthermore, the bicyclic framework sterically shields the oxygen and prevents the formation of bridgehead double bonds (Bredt's Rule), making the scaffold highly resistant to cytochrome P450-mediated alpha-oxidation compared to unbridged ethers like tetrahydropyran. This stability is leveraged in commercial applications, such as the herbicide cinmethylin[3].

Comparative Physicochemical Data

The following table summarizes the typical physicochemical parameters of unsubstituted or matched-pair derivatives of both scaffolds. These parameters dictate their absorption, distribution, metabolism, and excretion (ADME) profiles[4].

Physicochemical Property7-Azabicyclo[2.2.1]heptane Derivatives7-Oxabicyclo[2.2.1]heptane DerivativesImpact on Drug Design
Basicity (pKa) 10.0 – 11.5 (Highly Basic)N/A (Neutral Ether)Dictates ionization state at pH 7.4.
Intrinsic Lipophilicity (LogP) 1.5 – 2.01.0 – 1.87-oxa is slightly less lipophilic intrinsically.
Distribution Coeff. (LogD at pH 7.4) < 0.5 (Highly Polar due to ionization)1.0 – 1.8 (Unchanged from LogP)7-oxa exhibits superior passive membrane permeability.
H-Bond Donors 1 (Secondary) / 0 (Tertiary)0Influences Lipinski's Rule of 5 compliance[5].
H-Bond Acceptors 11Both act as acceptors, but oxygen is weaker.
Primary Toxicity Risk Lysosomal trapping, hERG inhibitionLow (Generally well-tolerated)7-oxa is preferred for minimizing off-target binding.

Pharmacokinetic & Toxicological Pathways

The ionization state dictated by the bridgehead heteroatom directly controls the subcellular distribution of the compound. As visualized below, highly basic 7-aza derivatives are prone to accumulating in acidic organelles.

Mechanism Start Bridged Bicyclic Core Selection Aza 7-Azabicyclo[2.2.1]heptane (Basic Amine, pKa > 10) Start->Aza Oxa 7-Oxabicyclo[2.2.1]heptane (Neutral Ether) Start->Oxa Protonated >99% Protonated at pH 7.4 (Lipophilic Cation) Aza->Protonated Neutral 100% Neutral at pH 7.4 (High Passive Permeability) Oxa->Neutral Tox Lysosomal Trapping & hERG Liability Risk Protonated->Tox Safe Favorable ADME & Reduced Toxicity Neutral->Safe

Fig 1. Divergent pharmacokinetic and toxicological pathways driven by bridgehead heteroatom selection.

Validated Experimental Methodologies

To objectively compare these scaffolds during lead optimization, rigorous physicochemical profiling is required. The protocols below are designed as self-validating systems to ensure data integrity.

Workflow A Synthesis of [2.2.1] Scaffold B pKa Determination (Cosolvent Extrap.) A->B C LogD7.4 Assay (Shake-Flask) B->C D Metabolic Stability (HLM/RLM) C->D E Lead Optimization Selection D->E

Fig 2. Sequential physicochemical profiling workflow for bridged bicyclic derivatives.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because highly lipophilic 7-oxa and 7-aza derivatives may suffer from poor aqueous solubility, standard aqueous titration often fails. This protocol uses Yasuda-Shedlovsky extrapolation.

  • Preparation : Prepare a 1 mM solution of the bicyclic derivative in 0.15 M KCl (to maintain constant ionic strength).

  • Cosolvent Addition : If precipitation is observed, prepare three separate solutions containing 20%, 30%, and 40% methanol (v/v).

  • Titration : Using an automated potentiometric titrator, titrate the solution with 0.5 M KOH from pH 2.0 to 12.0 under a nitrogen atmosphere at 25°C.

  • Extrapolation : Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

  • Self-Validation Check : The system must continuously monitor the derivative of the titration curve (dpH/dV). The assay is self-validated only if a subsequent back-titration (using 0.5 M HCl) perfectly overlays the forward-titration curve. Any hysteresis indicates compound precipitation or degradation at pH extremes, invalidating the run.

Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4)

LogD at physiological pH is the most accurate predictor of in vivo partitioning for ionizable compounds like 7-aza derivatives[4].

  • Phase Saturation : Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Separate the phases.

  • Spiking : Dissolve the test compound in the octanol-saturated PBS to a final concentration of 10 µM.

  • Partitioning : In a glass vial, combine 500 µL of the spiked PBS with 500 µL of the PBS-saturated octanol.

  • Equilibration : Shake the vials at 300 rpm for 60 minutes at 25°C. Centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification : Carefully sample both the aqueous and organic layers. Dilute appropriately and quantify the analyte concentration in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check : Calculate the Mass Balance . The sum of the total moles of analyte recovered from both the aqueous and organic phases must be >95% of the initial spiked amount. A recovery <95% indicates non-specific binding to the glassware or compound instability, rendering the calculated LogD invalid.

Conclusion

The selection between a 7-oxabicyclo[2.2.1]heptane and a 7-azabicyclo[2.2.1]heptane core is not merely a structural swap; it is a fundamental tuning of the molecule's electronic and pharmacokinetic destiny. The 7-aza core is indispensable when a highly basic, conformationally locked nitrogen is required for target engagement. Conversely, the 7-oxa core is the premier choice for "escaping flatland" while maintaining a neutral profile, thereby bypassing the ADME liabilities associated with lipophilic cations.

References

  • Title : Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments Source : Chemistry - A European Journal / ResearchGate URL :[Link]

  • Title : Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging Source : The Journal of Neuroscience / PMC URL :[Link]

  • Title : In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

  • Title : Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors Source : Journal of Applied Pharmaceutical Science URL :[Link]

  • Title : Cinmethylin (Ref: BAS 684 H) Source : Pesticide Properties DataBase / University of Hertfordshire URL :[Link]

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